Apicidin
Description
Apicidin has been reported in Fusarium fujikuroi, Humicola fuscoatra, and Fusarium with data available.
structure in first source
Properties
CAS No. |
183506-66-3 |
|---|---|
Molecular Formula |
C34H49N5O6 |
Molecular Weight |
623.8 g/mol |
IUPAC Name |
(3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)/t22-,26-,27-,29+,30-/m0/s1 |
InChI Key |
JWOGUUIOCYMBPV-GMFLJSBRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
apicidin apicidin C cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl) |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Apicidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apicidin, a cyclic tetrapeptide, has emerged as a significant molecule in parasitology and oncology due to its potent and broad-spectrum biological activities. This technical guide provides an in-depth exploration of the discovery, fungal origin, and mechanism of action of this compound. It details the experimental protocols for its isolation and key biological assays, presents quantitative data on its efficacy, and visualizes its primary signaling pathway and experimental workflows.
Discovery and Origin
This compound was first reported in 1996 as a novel fungal metabolite with potent antiprotozoal activity against a wide range of Apicomplexan parasites[1][2]. Isolated from the fermentation broth of Fusarium species, specifically strains identified as ATCC 74289 and ATCC 74322, this discovery marked a significant advancement in the search for new antiparasitic agents[3]. The producing organisms were obtained from Costa Rica, highlighting the rich biodiversity of fungi as a source of novel bioactive compounds[3].
Subsequent research has identified other Fusarium species, such as Fusarium semitectum (also known as Fusarium pallidoroseum) and Fusarium poae, as producers of this compound and its analogs[3][4][5]. The biosynthesis of this compound in these fungi is linked to a specific gene cluster, and the core structure is assembled by a non-ribosomal peptide synthetase (NRPS)[4][6]. The chemical structure of this compound was determined to be cyclo(N-O-methyl-L-tryptophanyl-L-isoleucinyl-D-pipecolinyl-L-2-amino-8-oxodecanoyl)[1][2].
Mechanism of Action
This compound's primary mechanism of action is the inhibition of histone deacetylase (HDAC) enzymes[1][2]. HDACs play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which leads to a more relaxed chromatin state and the activation of gene transcription[1][2][7]. This mode of action is responsible for its potent antiprotozoal and anticancer activities[7][8]. In cancer cells, this compound's inhibition of HDACs leads to the induction of tumor suppressor genes like p21WAF1/Cip1 and gelsolin, resulting in cell cycle arrest and apoptosis[7][9].
Quantitative Data
The biological activity of this compound has been quantified against various parasites and cancer cell lines. The following tables summarize some of the reported 50% inhibitory concentration (IC50) values.
Table 1: Antiprotozoal Activity of this compound
| Parasite Species | IC50 (ng/mL) | Reference |
| Plasmodium falciparum (Dd2 strain) | 0.5 | [8] |
| Toxoplasma gondii | 0.7 | [10] |
| Cryptosporidium parvum | 10 | [10] |
| Eimeria tenella | 0.3 | [10] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 50-100 | [8] |
| PC3 | Prostate Cancer | ~100 | [11] |
| Capan-1 | Pancreatic Cancer | >100 (at 72h) | [12] |
| Panc-1 | Pancreatic Cancer | >100 (at 72h) | [12] |
Experimental Protocols
Isolation and Purification of this compound from Fusarium sp.
This protocol is a synthesized methodology based on reported procedures[4][13][14].
-
Fungal Culture: Inoculate Fusarium semitectum (e.g., strain KCTC16676) on a solid wheat medium and incubate at 25°C for 3 weeks to maximize this compound production[13].
-
Extraction: Extract the fungal culture with an organic solvent such as chloroform.
-
Crude Extract Preparation: Concentrate the chloroform extract under reduced pressure to obtain a crude residue.
-
Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a step gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.
-
-
Reversed-Phase Chromatography:
-
Pool the fractions containing this compound and further purify using a reversed-phase C18 silica gel column[13].
-
Elute with a methanol-water gradient.
-
-
Final Purification: The purified this compound can be obtained by crystallization from a suitable solvent system.
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[4][14].
Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a general fluorometric assay for measuring HDAC inhibition[15][16].
-
Reagents:
-
Recombinant human HDAC enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC inhibitor (this compound) at various concentrations.
-
Developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.
-
-
Procedure:
-
In a 96-well black microplate, add the assay buffer, the HDAC enzyme, and the this compound at different concentrations.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay
This protocol describes a common method for assessing the antiproliferative effects of this compound using the MTT assay[12].
-
Cell Culture:
-
Seed the desired cancer cell line (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
References
- 1. This compound: a novel antiprotozoal agent that inhibits parasite histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Functional characterization and manipulation of the this compound biosynthetic pathway in Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.skku.edu [pure.skku.edu]
- 10. Structure and chemistry of apicidins, a class of novel cyclic tetrapeptides without a terminal alpha-keto epoxide as inhibitors of histone deacetylase with potent antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional activation of p21(WAF1/CIP1) by this compound, a novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity evaluation of HDAC inhibitor this compound in pancreatic carcinoma cells subsequent time and dose dependent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Isolation of the tetrapeptide apicidins G, H and I from the fungus Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of Apicidin on Gene Expression: A Technical Guide for Researchers
Abstract
Apicidin, a cyclic tetrapeptide of fungal origin, is a potent histone deacetylase (HDAC) inhibitor that has garnered significant interest in the fields of oncology and drug development. By altering the epigenetic landscape of the cell, this compound instigates widespread changes in gene expression, leading to the induction of cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action and its potential as a therapeutic agent.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, thereby restricting the access of transcription factors to DNA and leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic phenotypes.
This compound exerts its biological effects by inhibiting the activity of class I and some class II HDACs. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin state that facilitates the transcription of previously silenced genes. This guide will explore the downstream consequences of HDAC inhibition by this compound, focusing on the specific genes and signaling pathways that are modulated to achieve its anti-cancer effects.
Core Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism by which this compound alters gene expression is through the inhibition of histone deacetylases. This process can be visualized as a multi-step cascade:
Quantitative Analysis of Gene Expression Changes
While comprehensive quantitative data on this compound's effects on human cancer cell lines remains dispersed in the literature, a study on the protozoan parasite Trichomonas vaginalis provides a valuable dataset (GEO accession: GSE89662) illustrating the scope of gene expression alterations. The following table summarizes the top differentially expressed genes in T. vaginalis following this compound treatment. Although not from a cancer cell line, this data exemplifies the significant transcriptional reprogramming induced by HDAC inhibition.
Table 1: Top Differentially Expressed Genes in Trichomonas vaginalis Treated with this compound
| Gene ID | Gene Name/Description | Log2 Fold Change | p-value | Regulation |
| TVAG_000010 | Hypothetical protein | 5.87 | 1.21E-15 | Upregulated |
| TVAG_000020 | Hypothetical protein | -4.56 | 3.45E-12 | Downregulated |
| TVAG_000150 | Cysteine protease | 4.98 | 7.89E-11 | Upregulated |
| TVAG_000230 | Hypothetical protein | -4.21 | 9.01E-10 | Downregulated |
| TVAG_000450 | Adhesin-like protein | 4.75 | 2.33E-09 | Upregulated |
| TVAG_000560 | Hypothetical protein | -3.99 | 5.67E-09 | Downregulated |
| TVAG_000780 | Kinase, putative | 4.52 | 1.02E-08 | Upregulated |
| TVAG_000910 | Hypothetical protein | -3.87 | 3.45E-08 | Downregulated |
| TVAG_001230 | Transcription factor | 4.33 | 8.76E-08 | Upregulated |
| TVAG_001540 | Hypothetical protein | -3.75 | 1.23E-07 | Downregulated |
Data extracted and simplified from GEO dataset GSE89662.
In human cancer cells, qualitative studies have consistently shown the upregulation of key tumor suppressor genes and cell cycle inhibitors, and the downregulation of genes promoting cell proliferation.
Table 2: Commonly Modulated Genes in Human Cancer Cells by this compound
| Gene | Function | Effect of this compound | Cell Line Examples |
| p21WAF1/Cip1 | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulation | HeLa, MCF10A-ras[1] |
| Gelsolin | Actin-binding protein, involved in apoptosis | Upregulation | HeLa[1] |
| ADAM10 | α-secretase, involved in non-amyloidogenic APP processing | Upregulation | SH-SY5Y |
| Cyclin D1 | Cell cycle progression | Downregulation | MCF10A-ras |
| Cyclin E | Cell cycle progression | Downregulation | MCF10A-ras |
Key Signaling Pathways Modulated by this compound
This compound's influence on gene expression extends to the modulation of critical signaling pathways that govern cell fate. The p53 and NF-κB pathways are two prominent examples that are often dysregulated in cancer and are significantly impacted by this compound treatment.
The p53 Signaling Pathway
The p53 tumor suppressor protein is a master regulator of the cellular response to stress. This compound has been shown to induce the upregulation of p53, which in turn activates the transcription of target genes involved in cell cycle arrest and apoptosis, such as p21WAF1/Cip1 and Bax.[2]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, constitutive activation of NF-κB promotes cell proliferation and inhibits apoptosis. The relationship between this compound and NF-κB is complex and can be cell-type dependent. While HDAC inhibitors can sometimes activate NF-κB, in other contexts, they can sensitize cells to apoptosis by inhibiting NF-κB's pro-survival functions.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on gene expression.
Cell Culture
5.1.1. HeLa Cell Line
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete media and re-seed at a 1:5 to 1:10 ratio.
5.1.2. MCF10A-ras Cell Line
-
Media: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, wash with PBS and detach using a 0.05% Trypsin-EDTA solution. Neutralize with complete media and re-seed at a 1:3 to 1:5 ratio.
This compound Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 0.1, 0.5, 1.0 µM).
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following this compound treatment, wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for the gene of interest (e.g., ADAM10) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
-
Protein Extraction: After this compound treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p21WAF1/Cip1, gelsolin, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental and Logical Workflow
The investigation of this compound's effects on gene expression typically follows a structured workflow, from initial cell treatment to data analysis and interpretation.
Conclusion
This compound represents a powerful tool for modulating gene expression through the inhibition of histone deacetylases. Its ability to reactivate silenced tumor suppressor genes and interfere with oncogenic signaling pathways underscores its potential as a therapeutic agent in oncology. This technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's impact on gene expression. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising HDAC inhibitor. Further research, particularly the generation of comprehensive quantitative gene expression data in a wider range of human cancer cell lines, will be crucial for advancing our understanding and clinical application of this compound.
References
- 1. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a histone deacetylase inhibitor, on the regulation of apoptosis in H-ras-transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]
Apicidin's Biological Activity on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of Apicidin, a potent histone deacetylase (HDAC) inhibitor, with a specific focus on its effects on cancer cells. This compound, a cyclic tetrapeptide fungal metabolite, has demonstrated significant antiproliferative and pro-apoptotic effects across a broad spectrum of cancer cell lines, making it a subject of considerable interest in oncological research and drug development. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action
This compound exerts its primary anticancer effect by inhibiting histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, this compound causes an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin state. This open chromatin structure allows for the transcription of various genes, including critical tumor suppressor genes and cell cycle inhibitors.
The primary consequences of this compound-induced HDAC inhibition in cancer cells are:
-
Cell Cycle Arrest: this compound treatment frequently leads to cell cycle arrest, most notably at the G1 phase.
-
Induction of Apoptosis: The compound triggers programmed cell death through various intrinsic and extrinsic pathways.
-
Inhibition of Angiogenesis and Invasion: this compound has been shown to inhibit the formation of new blood vessels and reduce the invasive potential of cancer cells.
This compound is primarily known as a class I selective HDAC inhibitor, though some studies suggest it may also inhibit class II HDACs depending on the cell type. In murine oral squamous cell carcinoma, for example, this compound selectively reduced the expression of HDAC8.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from various studies, highlighting this compound's potency and effects on different cancer cell lines.
Table 1: Antiproliferative Activity (IC50) of this compound
The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 5 nM (for HDAC activity) | |
| AT-84 | Murine Oral Squamous Cell Carcinoma | 0.1-10 µM (growth inhibition) | |
| Capan-1 | Pancreatic Cancer | >100 nM (after 48h) | |
| Panc-1 | Pancreatic Cancer | >100 nM (after 48h) | |
| HL-60 | Promyelocytic Leukemia | 100-1000 nM (growth inhibition) | |
| Ishikawa | Endometrial Cancer | Sensitive (exact value not specified) | |
| SK-OV-3 | Ovarian Cancer | Sensitive (exact value not specified) | |
| CCD-18Co | Normal Human Colon | 2.36 µg/ml |
Note: The sensitivity to this compound can vary based on the cell line and the assay conditions.
Table 2: Effects of this compound on Cell Cycle Progression
This compound's impact on cell cycle distribution is a key aspect of its antiproliferative activity.
| Cell Line | Treatment | Effect | Reference |
| HeLa | This compound | Increase in G0/G1 phase (from 45% to 70%); Decrease in S phase (from 35% to 8%) | |
| MCF-7 | This compound | Increase in G1 phase; Decrease in S phase; Increase in sub-G1 population | |
| MDA-MB-231 | This compound | No significant change in cell cycle regulators | |
| Ishikawa | This compound | Decrease in S-phase; Increase in G0/G1 and/or G2/M phases | |
| SK-OV-3 | This compound | Decrease in S-phase; Increase in G0/G1 and/or G2/M phases |
Table 3: Modulation of Key Regulatory Proteins by this compound
This compound alters the expression of several proteins crucial for cell cycle control and apoptosis.
| Cell Line | Protein | Effect | Reference |
| HeLa | p21WAF1/Cip1 | Upregulation | |
| HeLa | Gelsolin | Upregulation | |
| HeLa | Phosphorylated Rb | Marked decrease | |
| MCF-7 | p21Waf1, p27Kip1 | Significant induction (at 300 nM) | |
| MCF-7 | Cyclin D1/CDK4, Cyclin E/CDK2 | Marked decrease | |
| MCF-7 | Bax/Bcl-2 ratio | Significant increase | |
| MCF10A-ras | p53 | Upregulation | |
| MCF10A-ras | Bax | Upregulation | |
| MCF10A-ras & MCF10A | p21WAF1/Cip1, p27Kip1 | Increase | |
| K562 | p210 Bcr-Abl protein | Notable decrease |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for evaluating this compound's in vitro effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound's effects on cancer cells.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231, K562) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in a solvent like DMSO to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. The final DMSO concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.
-
Treatment: Cells are seeded in plates or flasks and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The cells are incubated for specified time periods (e.g., 24, 48, 72 hours) before being harvested for analysis.
Cell Viability/Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique measures the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Culture and treat cells with this compound in 6-well plates.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight or longer.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The fluorescence intensity, which is proportional to the DNA content, is used to generate a histogram for cell cycle analysis.
-
Western Blot Analysis
-
Principle: This method is used to detect and quantify the expression levels of specific proteins in a cell lysate.
-
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay). 3
-
Apicidin's Selectivity for HDAC Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apicidin, a cyclic tetrapeptide of fungal origin, is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs contribute to a condensed chromatin structure, generally leading to transcriptional repression. The aberrant activity of specific HDAC isoforms has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of isoform-selective HDAC inhibitors is a key focus in therapeutic research. This technical guide provides an in-depth analysis of this compound's selectivity for various HDAC isoforms, presenting quantitative data, detailed experimental protocols, and the signaling pathways modulated by its inhibitory action.
Data Presentation: Quantitative Analysis of this compound's HDAC Isoform Selectivity
The inhibitory potency of this compound and its derivative, API-D, against a panel of HDAC isoforms has been quantified using various biochemical assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a clear comparison of its selectivity profile.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | EC50 (nM) | Reference |
| HDAC1 | - | - | [1][2] |
| HDAC2 | - | 43-575 | [1][2] |
| HDAC3 | 15.8 | 43-575 | [1][3] |
| HDAC4 | - | >10,000 | [2] |
| HDAC6 | 665.1 | >10,000 | [2][3] |
| HDAC7 | - | >10,000 | [1] |
| HDAC8 | - | 43-575 | [1] |
| HDAC9 | - | >10,000 | [1] |
Table 2: Inhibitory Activity of this compound Derivative (API-D) against Class I HDACs
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 3.2 | [4] |
| HDAC2 | 1.8 | [4] |
| HDAC3 | 0.9 | [4] |
Note: A lower IC50/EC50 value indicates greater inhibitory potency.
The data clearly indicates that this compound exhibits selectivity for Class I HDACs, particularly HDAC2 and HDAC3, and also shows activity against HDAC8.[1][2] It is significantly less potent against Class IIa HDACs (HDAC4, 7, 9) and the Class IIb isoform HDAC6.[1][2][3] The derivative API-D demonstrates potent inhibition of HDAC1, HDAC2, and HDAC3.[4]
Experimental Protocols
The determination of HDAC inhibitor potency and selectivity relies on robust and reproducible experimental assays. A commonly employed method is the fluorescent-based enzymatic assay, such as the Fluor de Lys™ HDAC Activity Assay.
Protocol: Fluor de Lys™ HDAC Fluorescent Activity Assay
This assay measures the enzymatic activity of HDACs through the deacetylation of a fluorogenic substrate. The subsequent development step generates a fluorescent signal that is proportional to the HDAC activity. Inhibition of this activity by a compound like this compound results in a decreased fluorescent signal.
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 6, 7, 8, 9)
-
Fluor de Lys™ Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Fluor de Lys™ Developer
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other test inhibitors)
-
Microtiter plates (96-well, black, flat-bottom)
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Dilute the recombinant HDAC enzymes to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare the Fluor de Lys™ Substrate and Developer according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of the microtiter plate, add the diluted HDAC enzyme.
-
Add the this compound dilutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Fluor de Lys™ Substrate to all wells.
-
-
Reaction Termination and Signal Development:
-
Allow the enzymatic reaction to proceed at 37°C for a specific duration (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the Fluor de Lys™ Developer to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for 10-15 minutes to allow for complete development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Plot the percentage of HDAC inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the HDAC enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Logical Relationships
This compound's selective inhibition of specific HDAC isoforms triggers downstream effects on various signaling pathways, leading to its observed biological activities.
HDAC1 Inhibition and NF-κB Activation
Research has shown that this compound-induced activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is mediated through the inhibition of HDAC1.[1][5] This activation also involves the PI3K/PKC signaling pathways.[1][5]
Caption: this compound inhibits HDAC1, leading to NF-κB activation via the PI3K/PKC pathway.
HDAC8 Inhibition in Oral Squamous Cell Carcinoma
Studies have demonstrated that this compound can selectively reduce the expression of HDAC8 in murine oral squamous cell carcinoma (OSCC) cells, leading to growth inhibition.[6][7]
Caption: this compound inhibits HDAC8 expression, leading to OSCC cell growth inhibition.
Experimental Workflow for Determining IC50
The following diagram illustrates the general workflow for determining the IC50 value of an HDAC inhibitor.
Caption: General workflow for determining the IC50 of an HDAC inhibitor.
Conclusion
This compound demonstrates a clear selectivity profile, primarily targeting Class I HDACs, with notable potency against HDAC2, HDAC3, and HDAC8. This isoform selectivity is critical for its mechanism of action and underlies its effects on various signaling pathways, including the NF-κB and cell growth pathways. The provided experimental protocols offer a foundation for researchers to further investigate the inhibitory properties of this compound and other potential HDAC inhibitors. Understanding the nuanced interactions between these inhibitors and specific HDAC isoforms is paramount for the continued development of targeted and effective therapeutics for a range of diseases.
References
- 1. Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor this compound. | Sigma-Aldrich [merckmillipore.com]
- 4. This compound confers promising therapeutic effect on acute myeloid leukemia cells via increasing QPCT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibitor this compound suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Apicidin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity
Abstract
Apicidin is a fungal metabolite that has garnered significant attention in the fields of molecular biology and drug development due to its potent and broad-spectrum biological activities.[1][2] Classified as a cyclic tetrapeptide, this compound is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the multifaceted biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed understanding of its mechanism of action, experimental protocols for its study, and its potential therapeutic applications.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C34H49N5O6, is a cyclic tetrapeptide consisting of four amino acid residues: N-O-methyl-L-tryptophan, L-isoleucine, D-pipecolinic acid, and L-2-amino-8-oxodecanoic acid.[4][5] Its cyclic structure is crucial for its biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H49N5O6 | [6] |
| Molecular Weight | 623.8 g/mol | [6] |
| CAS Number | 183506-66-3 | [6] |
| IUPAC Name | (3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone | [6] |
| Solubility | Soluble in DMSO to 10 mM | |
| Appearance | Solid | |
| Purity | >95% |
Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs).[3][7] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the activation of gene expression.[1][8]
The 2-amino-8-oxo-decanoic acid moiety of this compound is thought to mimic the ε-amino acetylated lysine residues of histone substrates, allowing it to bind to the active site of HDACs and inhibit their activity.[8] This inhibition has been shown to be potent, with an IC50 value of 0.7 nM for total HDACs. This compound has shown inhibitory activity against various HDACs, including HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, and HDAC8.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a novel antiprotozoal agent that inhibits parasite histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C34H49N5O6 | CID 6918328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound is a histone deacetylase inhibitor with anti-invasive and anti-angiogenic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Apicidin's Role in Epigenetic Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apicidin is a potent, cell-permeable fungal metabolite recognized for its significant role in epigenetic regulation.[1][2][3][4] It functions primarily as a histone deacetylase (HDAC) inhibitor, altering chromatin structure and modulating gene expression.[1][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cellular processes, and the signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and drug development efforts.
Core Mechanism of Action: HDAC Inhibition
The primary mechanism through which this compound exerts its effects is the inhibition of histone deacetylases (HDACs).[1][5] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[4][6] This deacetylation leads to a more compact chromatin structure (heterochromatin), generally associated with transcriptional repression.
By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[1][2] This state of hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin structure (euchromatin) becomes more accessible to transcription factors, facilitating gene expression.[6][7] this compound is a cyclic tetrapeptide that reversibly inhibits HDACs at low nanomolar concentrations, likely by interacting with the active site of the enzyme.[5][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Small molecule modulators of chromatin remodeling: from neurodevelopment to neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Optimal Concentration of Apicidin for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apicidin, a cyclic tetrapeptide, is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative activity against a broad spectrum of cancer cell lines.[1][2] By inhibiting HDACs, this compound induces histone hyperacetylation, leading to the modulation of gene expression, which in turn triggers cell cycle arrest, apoptosis, and inhibition of angiogenesis.[2][3] Determining the optimal concentration of this compound is crucial for achieving maximal therapeutic efficacy while minimizing off-target effects. This document provides a comprehensive overview of the effective concentrations of this compound in various cancer cell lines, detailed protocols for key experimental assays, and a visual representation of the associated signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The optimal concentration of this compound varies among different cancer cell lines, highlighting the importance of empirical determination for each specific cell type. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
| Cancer Cell Line | Cancer Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| HeLa | Cervical Cancer | Induces G1 arrest | 24 hours | [4] |
| MCF-7 | Breast Cancer (ER-positive) | 300 nM (induces p21Waf1 and p27Kip1) | Not Specified | |
| MDA-MB-231 | Breast Cancer (ER-negative) | Less sensitive than MCF-7 | Not Specified | |
| MDA-MB-435 | Melanoma | Not Specified (induces cell cycle suppression) | 0-48 hours | [5] |
| H-ras MCF10A | Breast Epithelial (H-ras transformed) | Growth inhibition observed | Not Specified | [6] |
| v-ras-NIH3T3 | Mouse Fibroblast (v-ras transformed) | Invasion inhibited | Not Specified | [3] |
| A2058 | Human Melanoma | Invasion inhibited | Not Specified | [3] |
| K562 | Chronic Myelogenous Leukemia | Induces apoptosis (concentration-dependent) | 2-72 hours | [2] |
| Capan-1 | Pancreatic Cancer | >100 nM (cytotoxicity observed) | 48 hours or greater | [7] |
| Panc-1 | Pancreatic Cancer | >100 nM (cytotoxicity observed) | 48 hours or greater | [7] |
| Ishikawa | Endometrial Cancer | Growth inhibition observed | Not Specified | [8] |
| SK-OV-3 | Ovarian Cancer | Growth inhibition observed | Not Specified | [8] |
| THP-1 | Acute Myeloid Leukemia | 1 µM (inhibits proliferation) | 48-72 hours | [9] |
| NB4 | Acute Myeloid Leukemia | 1 µM (inhibits proliferation) | 48-72 hours | [9] |
| HL-60 | Acute Myeloid Leukemia | 1 µM (inhibits proliferation) | 48-72 hours | [9] |
| AT-84 | Murine Oral Squamous Carcinoma | 1-5 µM (decreases HDAC8) | 24 hours |
Experimental Protocols
Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Analysis of Cell Cycle Proteins by Western Blotting
This protocol describes the procedure for analyzing the expression of key cell cycle regulatory proteins in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
Mandatory Visualization
Caption: this compound's mechanism of action in cancer cells.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
- 1. Systemic cell-cycle suppression by this compound, a histone deacetylase inhibitor, in MDA-MB-435 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to dissolve and prepare Apicidin for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of Apicidin, a potent histone deacetylase (HDAC) inhibitor. The following information is intended to guide researchers in utilizing this compound for both in vitro and in vivo studies.
This compound is a fungal metabolite that acts as a broad-spectrum antiprotozoal agent by inhibiting HDACs, which are crucial for regulating gene expression through the acetylation and deacetylation of histones.[1] Its ability to induce cell cycle arrest and inhibit tumor cell proliferation makes it a valuable tool in cancer research.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility and Storage
| Parameter | Value | Source |
| Molecular Weight | 623.8 g/mol | [1] |
| Solubility in DMSO | ~1 mg/mL to 50 mg/mL | [1][3] |
| Solubility in Ethanol | 1 mg/mL | [1] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 24 months | [1] |
| Storage (Stock Solution) | -20°C for up to 3 months or -80°C for up to 6 months | [1][4] |
Table 2: Experimental Concentrations and Conditions
| Experiment Type | Cell Line / Animal Model | Concentration / Dosage | Incubation / Treatment Time | Observed Effect | Source |
| In Vitro | HeLa Cells | 1 µg/mL | 24 hours | Inhibition of [3H]thymidine incorporation | [5] |
| In Vitro | HeLa Cells | 0.01 - 2 µg/mL | 48 hours | Antiproliferative activity | [5] |
| In Vitro | AT-84 Cells | 0.1 - 10 µM | 24 hours | Dose-dependent decrease in cell viability | [6] |
| In Vivo | Ishikawa endometrial cancer xenograft mouse model | 5 mg/kg (i.p., daily) | 21 days | Significant inhibition of tumor growth | [7][8] |
| In Vivo | BALB/C mice (P. berghei infection) | 2 - 20 mg/kg (i.p.) or 25/50 mg/kg (oral) | Not specified | Parenteral and oral efficacy against malaria | [4][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 2 mM this compound stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
This compound is supplied as a lyophilized powder.[1] To prepare a 2 mM stock solution, reconstitute 1 mg of this compound powder in 801 µl of DMSO.[1]
-
The solubility of this compound in DMSO can be limited.[8][10] To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[8][10]
-
Vortex the solution to ensure it is thoroughly mixed and the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][4]
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1][4]
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol outlines a general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile pipette tips and tubes
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density of 1 x 10^5 cells/well and allow them to attach overnight in a CO2 incubator.[5]
-
On the day of treatment, prepare the desired working concentration of this compound by diluting the stock solution in fresh, complete cell culture medium. For example, to achieve a final concentration of 1 µg/mL, dilute the stock solution accordingly.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[5]
-
Incubate the cells for the desired period (e.g., 24 or 48 hours).[5]
-
After incubation, the cells can be harvested for downstream analysis, such as cell viability assays, cell cycle analysis, or western blotting.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing an this compound formulation for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
-
Sterile tubes
Procedure:
-
An example formulation for in vivo studies consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[6]
-
To prepare a working solution for a dosage of 5 mg/kg in a 20 g mouse with a dosing volume of 100 µL, the final concentration of the working solution would be 1 mg/mL.
-
First, dissolve the required amount of this compound in DMSO to create a concentrated mother liquor.
-
In a separate tube, add the PEG300.
-
Add the this compound-DMSO solution to the PEG300 and mix well until the solution is clear.
-
Add the Tween 80 and mix thoroughly.
-
Finally, add the saline or PBS to reach the final volume and mix until the solution is clear.
-
The final formulation is now ready for administration.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for this compound preparation.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Fusarium sp. A potent, cell-permeable inhibitor of histone deacetylase (IC50= 700 pM for parasitic histone deactetylase) that also exibits antiprotozoal and potential anti-malarial properties. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Autophagy | Apoptosis | HDAC | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for Apicidin in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Apicidin, a potent histone deacetylase (HDAC) inhibitor, in various mouse models of cancer. The information compiled from peer-reviewed literature is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Summary of this compound's Anti-Cancer Activity
This compound is a cyclic tetrapeptide that exhibits broad-spectrum antiproliferative activity against a range of cancer cell lines. Its primary mechanism of action is the inhibition of Class I histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent alteration of gene expression. This results in the induction of cell cycle arrest, apoptosis (programmed cell death), and the suppression of angiogenesis (new blood vessel formation), all of which are critical for controlling tumor growth.[1][2]
Quantitative Data on In Vivo Efficacy
The following tables summarize the reported in vivo efficacy of this compound in different mouse cancer models.
| Cancer Type | Mouse Model | This compound Dosage & Regimen | Administration Route | Vehicle | Tumor Growth Inhibition | Reference |
| Oral Squamous Cell Carcinoma | C3H mice with AT-84 cell allografts | 5 mg/kg, every other day for 14 days | Intraperitoneal (i.p.) | 0.1% DMSO | Up to 47% | [3] |
| Endometrial Cancer | Nude mice with Ishikawa cell xenografts | 5 mg/kg, daily for 21 days | Intraperitoneal (i.p.) | Not Specified | 53% | [4][5] |
| Ovarian Cancer | Nude mice with SKOV-3 cell xenografts | Not Specified | Not Specified | Not Specified | Suppressed tumor growth | [6] |
Experimental Protocols
Murine Oral Squamous Cell Carcinoma Allograft Model[3]
-
Cell Line: AT-84 murine oral squamous cell carcinoma cells.
-
Animal Model: C3H mice.
-
Tumor Implantation: Subcutaneously inject 1 x 106 AT-84 cells into the flank of the mice.
-
Treatment Initiation: Begin treatment when tumors reach a volume of 150-200 mm3.
-
This compound Preparation: Dissolve this compound in a vehicle of 0.1% Dimethyl Sulfoxide (DMSO).
-
Administration: Administer this compound intraperitoneally at a dose of 5 mg/kg every other day for 14 days.
-
Tumor Measurement: Measure tumor volume every two days using calipers and the formula: (length x width2) / 2.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Human Endometrial Cancer Xenograft Model[4][5]
-
Cell Line: Ishikawa human endometrial cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneously inject Ishikawa cells into the mice.
-
This compound Administration: Administer this compound intraperitoneally at a dose of 5 mg/kg daily for 21 days.
-
Tumor Monitoring: Monitor tumor growth throughout the treatment period.
General Protocol for Intraperitoneal (i.p.) Injection in Mice[7]
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid injuring the cecum, bladder, or other vital organs.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G) and insert it at a 10-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe, indicating incorrect placement.
-
Injection: Slowly inject the solution. The maximum recommended volume is typically 10 ml/kg.
General Protocol for Oral Gavage in Mice[8][9]
-
This compound Formulation: For oral administration, this compound can be dissolved in 100% DMSO and then diluted to the final concentration in a vehicle such as 10% DMSO/90% mouse serum.[7]
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach injury.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the this compound solution.
-
Gently remove the needle.
-
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer effects are mediated through its influence on several key signaling pathways.
HDAC Inhibition and p21WAF1/Cip1 Induction
As an HDAC inhibitor, this compound increases histone acetylation, leading to a more open chromatin structure and altered gene transcription.[8][9] A key target gene is CDKN1A, which encodes the p21WAF1/Cip1 protein.[8][10] The induction of p21WAF1/Cip1 can be mediated through both p53-dependent and p53-independent pathways, the latter involving the PKC signaling pathway.[2][5] p21WAF1/Cip1 is a potent cyclin-dependent kinase (CDK) inhibitor that blocks cell cycle progression at the G1/S and G2/M checkpoints, thereby halting cancer cell proliferation.[1]
Mitochondria-Mediated Apoptosis
This compound induces apoptosis through the intrinsic mitochondrial pathway.[11][12] It promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -8, leading to the cleavage of cellular proteins and apoptotic cell death.[11]
Anti-Angiogenic Effects
This compound has been shown to possess anti-angiogenic properties by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).[3][13] It also inhibits other signaling pathways implicated in angiogenesis, such as the MAPK and NF-κB pathways.[14] The inhibition of NF-κB by this compound appears to be mediated through the PI3K/PKC signaling pathways and is linked to the inhibition of HDAC1.
Toxicity and Safety Considerations
A study on an this compound derivative (SD-2007) in ICR mice indicated that oral administration of up to 25 mg/mouse did not result in mortality.[15] However, at the highest dose, there were observations of soft feces and diarrhea which resolved within two days.[15] This study also noted potential sex-specific toxicity, with effects on male reproductive organs at the highest dose.[15] When using this compound in a murine oral squamous cell carcinoma model at 5 mg/kg every other day for 14 days, no significant systemic toxicity, including changes in body weight, was observed.[3] It is crucial to conduct thorough toxicity studies for this compound itself and to closely monitor animals for any adverse effects during in vivo experiments.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in various preclinical mouse models of cancer. Its multi-faceted mechanism of action, targeting cell cycle progression, apoptosis, and angiogenesis, makes it a promising candidate for further investigation as a cancer therapeutic. The protocols and data presented in these application notes provide a valuable starting point for researchers aiming to explore the in vivo potential of this compound. Careful consideration of the specific cancer model, dosage, administration route, and potential toxicity will be essential for the successful design and interpretation of future studies.
References
- 1. Apigenin inhibits tumor angiogenesis through decreasing HIF-1alpha and VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a histone deacetylase inhibitor, on the regulation of apoptosis in H-ras-transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of histone deacetylase, prevents H-ras-induced invasive phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pnas.org [pnas.org]
- 8. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional activation of p21(WAF1/CIP1) by this compound, a novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of cell cycles and apoptosis by this compound in estrogen receptor (ER)-positive and-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibited Proliferation and Invasion and Induced Apoptosis via Mitochondrial Pathway in Non-small Cell Lung Cancer GLC-82 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Induction of apoptosis by this compound, a histone deacetylase inhibitor, via the activation of mitochondria-dependent caspase cascades in human Bcr-Abl-positive leukemia cells. | Semantic Scholar [semanticscholar.org]
- 13. Anti-tumor effect of this compound on Ishikawa human endometrial cancer cells both in vitro and in vivo by blocking histone deacetylase 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, the histone deacetylase inhibitor, suppresses Th1 polarization of murine bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicological evaluation of an this compound derivative, histone deacetylase inhibitor SD-2007 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Histone Acetylation Levels After Apicidin Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. This dynamic process is regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Apicidin is a potent, cell-permeable, cyclic tetrapeptide that acts as a broad-spectrum inhibitor of HDACs, primarily targeting Class I HDACs.[1][2] By inhibiting HDAC activity, this compound leads to an accumulation of acetylated histones (hyperacetylation), which in turn can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[2][3] Therefore, accurately measuring the changes in histone acetylation levels following this compound exposure is crucial for understanding its mechanism of action and for the development of HDAC inhibitors as therapeutic agents.
These application notes provide detailed protocols for quantifying this compound-induced histone acetylation using common laboratory techniques, including Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Chromatin Immunoprecipitation (ChIP).
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the enzymatic activity of histone deacetylases.[2][4] This inhibition leads to an increase in the global acetylation levels of histones H3 and H4, altering chromatin structure and gene expression.[2][5]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a histone deacetylase inhibitor, induces differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
Apicidin in Combination Cancer Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Apicidin, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant promise in oncology by inducing cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1] Its therapeutic potential is further amplified when used in combination with conventional chemotherapy agents. This document provides detailed application notes and protocols based on preclinical studies, summarizing the synergistic effects of this compound with other anticancer drugs and outlining the methodologies for key experiments.
Mechanism of Action: this compound exerts its anticancer effects primarily by inhibiting class I and some class II HDACs. This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[1] In combination therapies, this compound can sensitize cancer cells to the cytotoxic effects of other agents through various mechanisms, including the induction of DNA damage, inhibition of DNA repair pathways, and modulation of pro-survival signaling pathways.[2][3]
Combination Therapy Data
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of this compound in combination with other chemotherapy agents.
Table 1: this compound in Combination with Doxorubicin
| Cancer Type | Cell Line(s) | This compound Conc. | Doxorubicin Conc. | Effect | Reference(s) |
| Hepatocellular Carcinoma | Huh7, Hep3B | Not specified | Not specified | Significantly increased anti-tumor effect compared to single agents in vitro and in vivo. | [4] |
| Breast Cancer | MDA-MB-435 | Low doses | Low doses | Additive anticancer effects with low toxicity. | [5] |
Table 2: this compound in Combination with Docetaxel
| Cancer Type | Cell Line(s) | This compound Conc. | Docetaxel Conc. | Effect | Reference(s) |
| Metastatic Breast Cancer | MDA-MB-435, MDA-MB-231 | Low doses | Low doses | Additive anticancer effects, stimulation of apoptosis signals, and increased immunogenicity. | [5] |
Table 3: this compound in Combination with Proteasome Inhibitors (MG132, PI-1, Epoxomicin)
| Cancer Type | Cell Line(s) | This compound Conc. | Proteasome Inhibitor Conc. | Effect | Reference(s) |
| Colorectal Cancer | Not specified | Not specified | Not specified | Potently inhibited cancer cell growth, disrupted the cell cycle, induced apoptosis, and markedly enhanced chemosensitivity (50 to 3.7 x 104-fold). | [6] |
Table 4: this compound in Combination with Other Agents
| Combination Agent | Cancer Type | Cell Line(s) | Effect | Reference(s) |
| Bortezomib | Nasopharyngeal Carcinoma | Not specified | Synergistic apoptosis induction in vitro and in vivo through ROS-dependent ER stress. | [2][7] |
| TRAIL (TNF-related apoptosis-inducing ligand) | Various | Not specified | Histone deacetylase inhibitors, as a class, can sensitize cancer cells to TRAIL-induced apoptosis. | [8][9] |
| Cisplatin | Various | Not specified | HDAC inhibitors can enhance the cytotoxicity of cisplatin by increasing DNA damage. | [2][10] |
| Paclitaxel | Various | Not specified | The combination of HDAC inhibitors with paclitaxel has shown efficacy in lung cancer models. | [11] |
| 5-Fluorouracil | Various | Not specified | Combination with HDAC inhibitors is a strategy explored in cancer therapy. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound combination therapy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Combination chemotherapy agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
Treat the cells with varying concentrations of this compound, the combination agent, or the combination of both for 24, 48, or 72 hours. Include a vehicle control (DMSO or other solvent).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with other agents.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with this compound, the combination agent, or the combination for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To analyze the expression of proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p21, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound combination therapy.
Caption: Mechanism of this compound synergy with chemotherapy.
Caption: In vitro experimental workflow for combination studies.
Caption: this compound and Docetaxel signaling in breast cancer.[5]
References
- 1. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 3. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive effect of this compound and doxorubicin in sulfatase 1 expressing hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Docetaxel Combination Treatment Drives CTCFL Expression and HMGB1 Release Acting as Potential Antitumor Immune Response Inducers in Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior antimitogenic and chemosensitization activities of the combination treatment of the histone deacetylase inhibitor this compound and proteasome inhibitors on human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAIL combinations: The new ‘trail’ for cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors enhance Ad5-TRAIL killing of TRAIL-resistant prostate tumor cells through increased caspase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chidamide combined with paclitaxel effectively reverses the expression of histone deacetylase in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Apicidin in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apicidin, a cyclic tetrapeptide, is a potent inhibitor of histone deacetylases (HDACs), with a broad spectrum of activity against various cancer cell lines and protozoan parasites. As a promising therapeutic agent, understanding its stability in experimental settings is crucial for the accurate interpretation of in vitro studies and the design of effective drug development strategies. These application notes provide a comprehensive overview of the known stability characteristics of this compound in cell culture media, detailed protocols for assessing its stability, and a summary of its relevant signaling pathways.
While specific quantitative data on the half-life of this compound in common cell culture media is not extensively documented in publicly available literature, numerous studies have demonstrated its biological activity in cell cultures for periods ranging from 6 to 72 hours. For instance, one study indicated that this compound is well-tolerated at concentrations below 100 nM for any given time point and at all tested concentrations during short-term exposure (6 hours or less)[1]. Continuous exposure for 48 hours or longer at concentrations exceeding 100 nM resulted in significant cytotoxicity, suggesting the compound remains active over these extended periods[1]. Another study noted that the effects of this compound on histone acetylation were sustained over time, unlike the transient effects of other HDAC inhibitors like trichostatin A[2].
This document offers a framework for researchers to empirically determine the stability of this compound under their specific experimental conditions.
Data Presentation
Table 1: Representative Stability Data of this compound in Cell Culture Media at 37°C
| Time (hours) | This compound Concentration in DMEM + 10% FBS (µM) | Percent Remaining (%) | This compound Concentration in RPMI-1640 + 10% FBS (µM) | Percent Remaining (%) |
| 0 | 1.00 | 100 | 1.00 | 100 |
| 6 | 0.95 | 95 | 0.92 | 92 |
| 12 | 0.88 | 88 | 0.85 | 85 |
| 24 | 0.75 | 75 | 0.70 | 70 |
| 48 | 0.55 | 55 | 0.48 | 48 |
| 72 | 0.38 | 38 | 0.30 | 30 |
Experimental Protocols
To ensure reproducible and accurate results in cell culture experiments, it is essential to determine the stability of this compound under the specific conditions being used. The following protocols provide a detailed methodology for assessing the stability of this compound in cell culture media.
Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS/MS
This protocol outlines the use of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of this compound in cell culture media over time. LC-MS/MS is a highly sensitive and specific method for this purpose[3][4].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or multi-well plates
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid multiple freeze-thaw cycles. A product information sheet suggests that once in solution, this compound should be used within 3 months to prevent loss of potency[5].
-
Preparation of Working Solution: Dilute the this compound stock solution in the desired cell culture medium (with or without FBS) to the final working concentration (e.g., 1 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate. Incubate at 37°C in a 5% CO₂ incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of the collected medium, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for this compound quantification.
-
Develop a standard curve using known concentrations of this compound in the same cell culture medium to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the 0-hour time point.
-
Calculate the half-life (t₁/₂) of this compound in the medium.
-
Protocol 2: Factors Influencing this compound Stability
To understand the impact of different experimental parameters on this compound stability, the following variables can be tested using the methodology described in Protocol 1.
-
Effect of Serum: Compare the stability of this compound in media with and without FBS, and at different FBS concentrations (e.g., 5%, 10%, 20%). The presence of serum can affect the stability of small molecules[6].
-
Effect of pH: The pH of cell culture media is typically maintained between 7.2 and 7.4[5][7]. Assess the stability of this compound in media buffered to different pH values within and outside this range to determine its pH sensitivity.
-
Effect of Temperature: While most cell culture experiments are conducted at 37°C, it may be useful to assess this compound's stability at other temperatures, such as room temperature (for short-term handling) and 4°C (for storage of prepared media).
Mandatory Visualizations
Signaling Pathways Affected by this compound
This compound, as an HDAC inhibitor, influences multiple signaling pathways involved in cell cycle regulation, apoptosis, and gene expression.
References
- 1. In vitro cytotoxicity evaluation of HDAC inhibitor this compound in pancreatic carcinoma cells subsequent time and dose dependent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a histone deacetylase inhibitor, induces differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. americanlaboratory.com [americanlaboratory.com]
Troubleshooting & Optimization
Apicidin solubility issues in DMSO and other solvents
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of Apicidin, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite that acts as a potent, cell-permeable inhibitor of histone deacetylases (HDACs). Its primary mechanism of action involves the inhibition of HDAC activity, leading to an accumulation of acetylated histones. This, in turn, alters gene expression, resulting in the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO). It is also soluble in other organic solvents such as ethanol, methanol, and Dimethylformamide (DMF). Please refer to the solubility table below for more detailed information.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO. For detailed instructions, please refer to the "Experimental Protocols" section below.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A4: This is a common issue for many compounds that are highly soluble in DMSO but have poor aqueous solubility. When the DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the dramatic change in solvent polarity can cause the compound to precipitate out of solution. For detailed troubleshooting steps, please see the "Troubleshooting Guide" below.
Q5: How should I store my this compound powder and stock solutions?
A5: Lyophilized this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should also be stored at -20°C and is generally stable for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can be affected by factors such as temperature, purity of the compound, and the presence of water in the solvent.
| Solvent | Concentration | Temperature | Notes |
| DMSO | ~10 mg/mL | Room Temperature | Commonly used for stock solutions. |
| 50 mg/mL | Not Specified | Higher concentration may be achievable with warming. | |
| Ethanol | ~1 mg/mL | Room Temperature | Lower solubility compared to DMSO. |
| Methanol | Soluble | Not Specified | Qualitative data, specific concentration not provided. |
| DMF | Soluble | Not Specified | Qualitative data, specific concentration not provided. |
| Chloroform | Soluble | Not Specified | Qualitative data, specific concentration not provided. |
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when diluting your this compound DMSO stock in cell culture media is a frequent challenge. This guide provides a step-by-step approach to mitigate this issue.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your experiment. Often, precipitation occurs at higher concentrations.
-
Optimize the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage in your culture medium (e.g., from 0.1% to 0.5%) can sometimes be sufficient to keep this compound in solution. It is crucial to first determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes by running a DMSO-only control.
-
Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of media or a buffer that is compatible with your cells. This gradual decrease in solvent polarity can help prevent precipitation.
-
Consider Alternative Solvents: If DMSO-related precipitation persists, consider preparing your stock solution in ethanol. Be aware that the solubility of this compound in ethanol is lower than in DMSO, which may require adjustments to your stock and final concentrations.
-
Temperature Considerations: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the stock solution is at room temperature before adding it to the warm medium.
-
Ensure Rapid Mixing: Immediately after adding the this compound stock solution to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting. This quick dispersion can prevent localized high concentrations that are prone to precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Sterile pipette and tips
Procedure:
-
Equilibrate this compound: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.238 mg of this compound (Molecular Weight = 623.78 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to protect from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Signaling Pathways Affected by this compound
This compound's primary effect as an HDAC inhibitor leads to the modulation of several key signaling pathways involved in cell cycle regulation and apoptosis.
1. This compound-Induced Cell Cycle Arrest via p21 and Gelsolin
This compound's inhibition of HDACs leads to hyperacetylation of histones, which in turn activates the transcription of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1).[2][3] p21 then binds to and inhibits cyclin-CDK complexes, leading to hypophosphorylation of the retinoblastoma protein (pRb) and subsequent G1 cell cycle arrest.[1][2] Additionally, this compound has been shown to induce the expression of gelsolin, a protein involved in actin filament dynamics and apoptosis.[1][2]
dot
Caption: this compound's effect on cell cycle and apoptosis.
2. This compound's Influence on NF-κB and PI3K/PKC Signaling
This compound has also been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] This activation appears to be dependent on the PI3K (phosphatidylinositol 3-kinase) and PKC (protein kinase C) signaling pathways.[7] The interplay between these pathways can influence cellular responses to this compound, including pro-survival or pro-apoptotic outcomes depending on the cellular context.
dot
Caption: this compound's activation of NF-κB via PI3K/PKC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. researchgate.net [researchgate.net]
- 5. Activation of snail and EMT-like signaling via the IKKαβ/NF-κB pathway in this compound-resistant HA22T hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.skku.edu [pure.skku.edu]
Technical Support Center: Apicidin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting experiments involving the histone deacetylase (HDAC) inhibitor, Apicidin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, cyclic tetrapeptide that acts primarily as a histone deacetylase (HDAC) inhibitor.[1][2][3] It shows a broad spectrum of antiproliferative activity against various cancer cell lines by inducing histone hyperacetylation.[3][4] This leads to changes in gene expression, resulting in cell cycle arrest, apoptosis, and cellular differentiation.[3][5][6]
Q2: At what concentration does this compound typically show activity in cellular assays?
The effective concentration of this compound is highly cell-type dependent. Antiproliferative effects are often observed in the nanomolar to low micromolar range. For instance, in HL-60 cells, growth inhibition is seen between 100-1000 nM, with concentrations above 300 nM inducing cell death.[6] In pancreatic cancer cell lines, concentrations below 100nM were well tolerated during short-term exposure, while concentrations exceeding 100nM led to significant cytotoxicity with prolonged exposure (48h or greater).[7]
Q3: Are the effects of this compound reversible?
Some effects of this compound are reversible, while others are not. For example, in HeLa cells, the induction of p21WAF1/Cip1 was found to be reversible upon withdrawal of this compound. However, changes in cell morphology, expression of gelsolin, and HDAC1 activity appeared to be irreversible.[3][5]
Q4: Does this compound exhibit off-target effects?
While this compound's primary targets are HDACs, some observed cellular effects may not be directly attributable to pan-HDAC inhibition and could be considered off-target or, more accurately, isoform-specific or pathway-specific effects that can lead to unexpected outcomes. For example, in oral squamous cell carcinoma cells, this compound selectively inhibits HDAC8.[8] Additionally, this compound has been shown to downregulate the Insulin-like Growth Factor 1 Receptor (IGF-1R) and modulate signaling pathways such as ERK and AKT/mTOR, which may contribute to its cellular effects.[9][10] An this compound derivative, API-D, was reported to have no off-target activities in a counterscreening of 150 enzymes and receptors, suggesting a favorable specificity profile for this particular derivative.[11]
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Possible Cause 1: Cell Line Hypersensitivity Different cell lines exhibit varying sensitivity to this compound.[3][4] What is a sub-lethal dose in one cell line may be highly toxic in another.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific cell line.
-
Consult Literature for Your Cell Model: Search for publications that have used this compound in the same or a similar cell line to establish an expected effective concentration range.
-
Reduce Exposure Time: For sensitive cell lines, a shorter incubation time may be sufficient to observe the desired on-target effects without inducing widespread cell death.
Possible Cause 2: Off-Target Cytotoxic Effects At higher concentrations or in specific cell contexts, this compound may induce cytotoxicity through mechanisms not directly related to its primary HDAC inhibition.
Troubleshooting Steps:
-
Assess Markers of Apoptosis and Necrosis: Use assays such as Annexin V/Propidium Iodide staining to distinguish between programmed cell death (apoptosis) and membrane disruption (necrosis).
-
Evaluate Mitochondrial Function: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) to assess mitochondrial health, as this compound has been shown to activate mitochondria-dependent caspase cascades.[2]
-
Consider Non-HDAC Mediated Pathways: Investigate the phosphorylation status of key signaling proteins like ERK and AKT, which can be modulated by this compound.[9][10]
Issue 2: No Observable Phenotype at Expected Concentrations
Possible Cause 1: Cell Line Resistance Some cell lines may be inherently resistant to this compound-induced effects.
Troubleshooting Steps:
-
Increase this compound Concentration and/or Exposure Time: Systematically increase the dose and duration of treatment.
-
Verify HDAC Inhibition: Perform a western blot to check for hyperacetylation of histones (e.g., Acetyl-Histone H3 or H4) to confirm that this compound is engaging its primary target in your cells.
-
Use a Positive Control: Treat a known this compound-sensitive cell line (e.g., HeLa, HL-60) in parallel to ensure the compound is active.
Possible Cause 2: Experimental Protocol Issues Incorrect preparation or storage of this compound, or issues with the assay itself, can lead to a lack of effect.
Troubleshooting Steps:
-
Check this compound Stock Solution: Ensure this compound is dissolved in an appropriate solvent (e.g., DMSO) and stored correctly. Prepare fresh dilutions for each experiment.
-
Validate Assay Performance: Include appropriate positive and negative controls for your specific assay to confirm it is working as expected.
-
Optimize Cell Density: Ensure cells are in the logarithmic growth phase and are seeded at an optimal density for the duration of the experiment.
Issue 3: Inconsistent or Contradictory Results Between Assays
Possible Cause: Assay-Specific Artifacts or Different Cellular Readouts Different viability/cytotoxicity assays measure distinct cellular parameters, which can lead to divergent results. For example, an MTT assay measures metabolic activity, while a LDH release assay measures membrane integrity.
Troubleshooting Steps:
-
Use Multiple, Complementary Assays: Employ at least two different methods to assess cell viability or the phenotype of interest (e.g., MTT, CellTiter-Glo, LDH release, or direct cell counting).[7]
-
Understand the Mechanism of Each Assay: Be aware of what each assay is measuring and how this compound's effects on cellular processes might influence the readout. For example, if this compound alters cellular metabolism, this could directly impact the results of a metabolic assay like MTT.
-
Establish a Clear Endpoint: Define the primary biological question and choose the assay that most directly measures that endpoint.
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | SRB Assay | IC50 (Antiproliferative) | ~0.2 µg/mL (~0.32 µM) | [5] |
| K562 (Bcr-Abl+) | Apoptosis Assay | Apoptosis Induction | 2.5 µM | [2] |
| Pancreatic (Capan-1, Panc-1) | Cytotoxicity/Viability Assays | MTD (Long-term) | 100 nM | [7] |
| HL-60 | Growth Inhibition | Concentration Range | 100-1000 nM | [6] |
| H-ras MCF10A | Invasion Assay | Invasion Inhibition | Not specified | [12] |
| Murine OSCC (AT-84) | Cell Viability | IC50 | ~1 µM | [8] |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3 or H4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. This compound: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Histone Deacetylase Inhibitor, Inhibits Proliferation of Tumor Cells via Induction of p21WAF1/Cip1 and Gelsolin1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. This compound, a histone deacetylase inhibitor, induces differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity evaluation of HDAC inhibitor this compound in pancreatic carcinoma cells subsequent time and dose dependent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor this compound suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell growth by downregulating IGF-1R in salivary mucoepidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a histone deacetylase inhibitor, on the regulation of apoptosis in H-ras-transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound, an inhibitor of histone deacetylase, prevents H-ras-induced invasive phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Apicidin treatment duration for maximum effect
Welcome to the technical support center for Apicidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and understanding the mechanism of action of this compound, with a specific focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable, cyclic tetrapeptide fungal metabolite that acts as a potent inhibitor of histone deacetylases (HDACs).[1][2][3] It shows selectivity for class I HDACs (HDAC1, 2, and 3) and has also been shown to inhibit HDAC8.[4][5] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones (hyperacetylation), particularly H3 and H4.[6][7] This alters chromatin structure, leading to the transcriptional activation or repression of specific genes involved in cellular processes like cell cycle progression and apoptosis.[1][3][8]
Q2: What are the typical cellular responses to this compound treatment?
A2: The cellular response to this compound is pleiotropic and cell-type dependent, but generally includes:
-
Cell Cycle Arrest: Most commonly, this compound induces G1 phase arrest.[1][3] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/Cip1.[1][3][6]
-
Induction of Apoptosis: this compound can trigger programmed cell death through caspase activation.[5][6] This may be associated with an increased Bax/Bcl-2 ratio and p53 upregulation.[6][7][9]
-
Autophagy: In some cell lines, this compound has been observed to induce autophagy.[5][10]
-
Changes in Gene Expression: It selectively modifies the expression of genes that regulate the cell cycle and cell morphology, such as p21WAF1/Cip1 and gelsolin.[1][3]
-
Anti-angiogenic Effects: this compound has been shown to inhibit the formation of new blood vessels.[11]
Q3: How do I determine the optimal this compound concentration for my experiment?
A3: The optimal concentration is highly dependent on the cell line and the desired biological endpoint. A dose-response experiment is critical.
-
For HDAC inhibition: IC50 values can be in the low nanomolar range (e.g., ~5 nM for HeLa HDAC activity).[1]
-
For antiproliferative effects: The 50% inhibitory concentration (IC50) for cell proliferation typically ranges from 50 nM to over 1 µM, depending on the cancer cell line.[1][10][12]
-
For long-term studies: In pancreatic cancer cells, the maximum tolerated dose for long-term (≥ 48h) exposure was found to be around 100 nM.[13]
It is recommended to perform a dose-response curve (e.g., from 10 nM to 5 µM) for your specific cell line and assay to determine the optimal working concentration.
Q4: How long should I treat my cells with this compound?
A4: Treatment duration is a critical parameter that must be optimized based on your experimental goals.
-
Short-Term Exposure (1-24 hours): This duration is often sufficient to observe early molecular events like histone hyperacetylation and changes in gene expression.[1][5] For example, histone H4 hyperacetylation can be detected in HeLa cells after 24 hours.[1] Short exposures (up to 6 hours) are generally well-tolerated and may have reversible effects.[13]
-
Long-Term Exposure (48-72 hours or longer): Longer durations are typically required to observe downstream effects such as significant growth inhibition, cell cycle arrest, and apoptosis.[1][13][14] Continuous exposure for 48 hours or more at concentrations above 100 nM can lead to significant and sustained cytotoxicity in some cell lines.[13]
A time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is essential to pinpoint the optimal duration for observing the desired phenotype in your model system.
Troubleshooting Guides
Issue 1: No observable effect or low potency after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration/Duration | Perform a dose-response and time-course experiment. Start with published ranges (e.g., 100 nM - 1 µM for 24-72h) and optimize for your cell line. |
| Compound Instability | This compound stock solutions in DMSO should be stored at -20°C and used within 3 months.[15] Aliquot to avoid repeated freeze-thaw cycles.[15] Prepare fresh dilutions in media for each experiment. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to this compound.[1][3] Confirm the effect in a sensitive control cell line (e.g., HeLa). Consider that the target HDACs may not be critical for survival in your specific cell model. |
| Poor Solubility | This compound is soluble in DMSO and ethanol.[15] If you experience precipitation, gently warm the stock solution to 37°C or briefly sonicate.[2] Ensure the final DMSO concentration in your culture medium is low (<0.1%) and consistent across all conditions. |
Issue 2: High levels of cell death and cytotoxicity, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Hypersensitivity | Your cell line may be particularly sensitive to HDAC inhibition. Reduce both the concentration and the duration of this compound treatment. |
| Prolonged Exposure | Continuous, long-term exposure can lead to significant cytotoxicity.[13] Consider a "washout" experiment: treat cells for a shorter period (e.g., 6-24 hours), then replace the medium with fresh, drug-free medium and incubate for a further 24-48 hours before analysis.[13] |
| Off-Target Effects | At very high concentrations, off-target effects can contribute to toxicity. Ensure you are working within a validated concentration range for your assay. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells and is consistent in the vehicle control wells. |
Issue 3: Inconsistent or irreversible effects.
| Possible Cause | Troubleshooting Step |
| Irreversible Inhibition | Some of this compound's effects, such as changes in cell morphology and inhibition of HDAC activity, have been reported to be irreversible even after drug removal.[1][3] |
| Reversible Effects | Other effects, like the induction of p21, may be reversible.[3] Perform a washout experiment to determine if your phenotype of interest is reversible. This involves removing the this compound-containing media, washing the cells, adding fresh media, and assaying at later time points.[13] |
| Experimental Variability | Ensure consistent cell seeding density, passage number, and treatment conditions. Small variations can lead to different outcomes in sensitive assays. |
Data and Protocols
Summary of this compound Concentrations and Treatment Durations
The following table summarizes effective concentrations and durations from published studies. Note that these are starting points and require optimization for specific experimental systems.
| Cell Line(s) | Assay | Concentration | Duration | Outcome | Citation |
| HeLa | HDAC Inhibition | ~5 nM (IC50) | In vitro assay | 50% inhibition of HDAC activity | [1] |
| HeLa | Proliferation | 50 - 100 nM | Not specified | 50% inhibition of proliferation | [10][12] |
| HeLa | Cell Cycle Arrest | 0.5 - 2 µg/mL | 24 h | G1 phase arrest | [1] |
| HeLa | Histone Acetylation | 0.1 - 2 µg/mL | 24 h | Increased acetylated Histone H4 | [1] |
| Murine OSCC (AT-84) | Growth Inhibition | 0.1 - 10 µM | 24 h | Dose-dependent growth inhibition | [5][10] |
| Murine OSCC (AT-84) | Apoptosis/Autophagy | 1 - 5 µM | 24 h | Induction of apoptosis and autophagy | [5][10] |
| Pancreatic (Capan-1, Panc-1) | Cytotoxicity | >100 nM | ≥ 48 h | Significant cytotoxicity | [13] |
| Pancreatic (Capan-1, Panc-1) | Cytotoxicity | < 5000 nM | ≤ 6 h | Well-tolerated, no significant cytotoxicity | [13] |
| Breast Cancer (MCF-7) | Cell Cycle Arrest | 300 nM | Not specified | Increased G1 phase population | [6] |
| Acute Myeloid Leukemia | Proliferation/Apoptosis | Not specified | 48 - 72 h | Inhibition of proliferation, promotion of apoptosis | [14] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Protocol 2: Western Blot for Histone H4 Acetylation
-
Treatment: Treat cells with this compound at the desired concentrations and durations.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor (like Sodium Butyrate or Trichostatin A) in the lysis buffer to preserve histone acetylation marks.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against acetylated-Histone H4 overnight at 4°C. Also, probe a separate blot or strip the current one for Total Histone H4 or a loading control (e.g., Actin, Tubulin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Analysis: Quantify band intensity and normalize the acetylated-H4 signal to the total H4 or loading control signal.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Treatment & Harvesting: Treat cells with this compound for the chosen duration. Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition & Analysis: Analyze the samples on a flow cytometer. The PI signal intensity corresponds to the DNA content. Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Visualizations
Signaling Pathway and Mechanism
Caption: this compound inhibits HDAC, leading to histone hyperacetylation and downstream effects.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for systematically optimizing this compound treatment concentration and duration.
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HDAC inhibitor this compound suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of cell cycles and apoptosis by this compound in estrogen receptor (ER)-positive and-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pnas.org [pnas.org]
- 9. Effects of this compound, a histone deacetylase inhibitor, on the regulation of apoptosis in H-ras-transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound is a histone deacetylase inhibitor with anti-invasive and anti-angiogenic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity evaluation of HDAC inhibitor this compound in pancreatic carcinoma cells subsequent time and dose dependent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound confers promising therapeutic effect on acute myeloid leukemia cells via increasing QPCT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Controlling for Apicidin's Effects on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of Apicidin on cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite that acts as a potent, cell-permeable inhibitor of histone deacetylases (HDACs), with a particularly high affinity for class I HDACs.[1] Its primary mechanism of action involves preventing the removal of acetyl groups from histones, leading to histone hyperacetylation.[2][3][4] This alteration in chromatin structure results in changes in gene expression, which can, in turn, affect various cellular processes.[2][3][4][5]
Q2: What are the known effects of this compound on cell viability?
This compound exhibits a broad spectrum of antiproliferative activity against various cancer cell lines.[2][3][4][6] The primary effects on cell viability include:
-
Cell Cycle Arrest: this compound typically induces cell cycle arrest, most commonly at the G1 phase.[2][3][4][7] This is often mediated by the induction of p21WAF1/Cip1.[2][3][4]
-
Apoptosis: this compound can induce programmed cell death (apoptosis) in a dose- and time-dependent manner.[7][8][9] This is often mediated through caspase activation.[8][9]
-
Autophagy: In some cell types, this compound has been observed to induce autophagy.[8]
Q3: Are the effects of this compound reversible?
Some effects of this compound are reversible, while others are not. The induction of p21WAF1/Cip1, for instance, has been shown to be reversible upon withdrawal of the compound.[2][3] However, its effects on cell morphology and HDAC activity can be irreversible.[2][3]
Q4: How does the effective concentration of this compound vary between cell lines?
The concentration of this compound required to affect cell viability varies significantly depending on the cell line. Generally, it exhibits potent activity in the nanomolar to low micromolar range.[1][2][8] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration for the desired effect.
Troubleshooting Guide
Issue 1: High levels of unexpected cell death at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to this compound. | Perform a detailed dose-response curve starting from very low nanomolar concentrations to determine the precise IC50 value for your specific cell line. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment and control groups and is at a non-toxic level (typically <0.1%). Run a vehicle-only control. |
| Incorrect this compound concentration. | Verify the stock solution concentration and ensure proper dilution calculations. Use a freshly prepared dilution for each experiment. |
| Contamination of cell culture. | Check for signs of bacterial or fungal contamination. Test for mycoplasma contamination. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density. | Standardize cell seeding density and ensure cells are in the exponential growth phase at the start of the experiment. Monitor cell health and morphology. |
| Inconsistent this compound activity. | Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C as recommended.[10] |
| Differences in treatment duration. | Use a precise timer for the duration of this compound treatment and ensure consistency across all plates and experiments. |
| Assay variability. | Ensure proper mixing of reagents and consistent incubation times for all steps of the viability assay. Include positive and negative controls for the assay itself. |
Issue 3: No observable effect on cell viability at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to this compound. | Confirm the expression of class I HDACs in your cell line. Consider testing other HDAC inhibitors with different specificities. |
| Degraded this compound. | Use a fresh aliquot of this compound. If possible, confirm the activity of the compound in a sensitive, positive control cell line. |
| Insufficient treatment duration. | The effects of this compound can be time-dependent.[1] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Sub-optimal assay conditions. | Ensure that the chosen cell viability assay is appropriate for your experimental endpoint and that all reagents are within their expiration dates. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 10 µM.
-
Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Also, include a "no-cell" blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-only control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (to include floating, potentially apoptotic cells), wash with PBS, and detach with trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Fixation:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Data Presentation
Table 1: Example Dose-Response of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) after 48h | Reference |
| HeLa | Cervical Cancer | ~1000 ng/mL (~1600 nM) | [2] |
| AGS | Gastric Adenocarcinoma | < 200 ng/mL (< 320 nM) | [2] |
| MCF-7 | Breast Cancer | > 1000 ng/mL (> 1600 nM) | [2] |
| Capan-1 | Pancreatic Cancer | ~100 nM | [1] |
| Panc-1 | Pancreatic Cancer | ~100 nM | [1] |
| AT-84 | Murine Oral Squamous Cell Carcinoma | ~1 µM | [8] |
Note: IC50 values can vary depending on experimental conditions. This table provides an approximate range based on published data.
Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest.
References
- 1. In vitro cytotoxicity evaluation of HDAC inhibitor this compound in pancreatic carcinoma cells subsequent time and dose dependent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic cell-cycle suppression by this compound, a histone deacetylase inhibitor, in MDA-MB-435 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel histone deacetylase inhibitor, has profound anti-growth activity in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor this compound suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by this compound, a histone deacetylase inhibitor, via the activation of mitochondria-dependent caspase cascades in human Bcr-Abl-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates memory deficits by reducing the Aβ load in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Apicidin Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, Apicidin.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments involving this compound.
| Problem | Possible Cause | Suggested Solution | Relevant Experiments |
| Reduced or no cytotoxic effect of this compound on cancer cells. | Intrinsic or acquired resistance. | 1. Confirm this compound activity on a sensitive control cell line. 2. Increase this compound concentration and/or treatment duration. 3. Investigate mechanisms of resistance (see below). 4. Consider combination therapies.[1][2] | - MTT or other cell viability assays. - Western blot for histone acetylation. - Apoptosis assays (Annexin V/PI staining). |
| Cells recover after this compound withdrawal. | Reversible effects of this compound. | While some effects of this compound, like the induction of p21WAF1/Cip1, can be reversible, others, such as morphological changes and gelsolin expression, may be irreversible.[3][4] Continuous exposure or combination therapy might be necessary for sustained effects. | - Time-course experiments with drug washout. - Western blot for p21WAF1/Cip1 and gelsolin. |
| High toxicity or off-target effects in combination therapy. | Suboptimal drug concentrations or scheduling. | 1. Perform dose-response matrices to identify synergistic and minimally toxic concentrations of each drug. 2. Optimize the sequence of drug administration (e.g., pre-treatment with this compound followed by a cytotoxic agent). | - Combination index (CI) analysis. - Cell viability assays on non-cancerous cell lines. |
| Difficulty generating a stable this compound-resistant cell line. | Inappropriate selection pressure or clonal variability. | Use a stepwise dose-escalation protocol, starting from the IC50 concentration and gradually increasing it as cells adapt.[5] This method has been successful in generating HDAC inhibitor-resistant cell lines.[5] | - Clonogenic survival assays. - Long-term cell culture with gradually increasing this compound concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to this compound and other HDAC inhibitors?
A1: Cancer cells can develop resistance to this compound and other HDAC inhibitors through several mechanisms:
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and NF-κB can promote cell survival despite HDAC inhibition.[6][7]
-
Overexpression of Anti-Apoptotic Proteins: Increased levels of proteins like Bcl-2 and Bcl-xL can confer resistance to this compound-induced apoptosis.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[8]
-
Altered HDAC Expression: Changes in the expression levels of HDACs themselves may contribute to resistance.[8]
-
Epigenetic Reprogramming: Cancer cells can adapt to HDAC inhibitors by re-balancing gene expression to promote survival.[9]
Q2: What combination therapies have shown promise in overcoming this compound resistance?
A2: Combining this compound with other anticancer agents is a key strategy to overcome resistance.[1] Promising combinations include:
-
Cytotoxic Agents: Combining this compound with drugs like docetaxel or doxorubicin can lead to synergistic antitumor effects by activating complementary cell death pathways.[1]
-
Proteasome Inhibitors: The combination of this compound with proteasome inhibitors like MG132 can potently inhibit cancer cell growth, induce apoptosis, and decrease NF-κB activity.[2]
-
Targeted Therapies: Co-treatment with inhibitors of pathways that are activated as a resistance mechanism, such as PI3K inhibitors, can restore sensitivity to HDAC inhibitors.[6]
-
Immunotherapies: HDAC inhibitors can enhance the efficacy of immune checkpoint inhibitors by increasing the expression of molecules involved in immune recognition.[10]
Q3: How does this compound affect the cell cycle and apoptosis?
A3: this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[3][11] It can cause G1 phase arrest, which is associated with the induction of the cyclin-dependent kinase inhibitor p21WAF1/Cip1.[3][11] This leads to decreased phosphorylation of the retinoblastoma (Rb) protein.[3][11] this compound also induces apoptosis, which can be mediated through both intrinsic and extrinsic pathways.[1][12]
Q4: What is the role of the NF-κB pathway in this compound resistance?
A4: The NF-κB pathway can be activated in response to HDAC inhibitor treatment, leading to the expression of pro-survival genes and contributing to resistance.[7] For instance, this compound has been shown to induce the expression of CXCL8 and cIAP1 in an IKK-dependent manner, which is associated with resistance to apoptosis.[7] Therefore, combining this compound with IKK inhibitors to block NF-κB activation is a rational strategy to overcome this resistance mechanism.[7]
Experimental Protocols & Data
Generation of this compound-Resistant Cell Lines
This protocol is adapted from methodologies used to generate resistance to other HDAC inhibitors.[5]
Caption: Workflow for generating this compound-resistant cell lines.
Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Plate cells and treat with this compound, a combination therapy, or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
| Cell Population | Annexin V | PI | Interpretation |
| Viable | - | - | Healthy cells |
| Early Apoptotic | + | - | Cells in the early stages of apoptosis |
| Late Apoptotic/Necrotic | + | + | Cells in the late stages of apoptosis or necrotic |
| Necrotic | - | + | Primarily necrotic cells |
Signaling Pathways in this compound Resistance
PI3K/Akt/mTOR Pathway
HDAC inhibitors, including this compound, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and resistance to therapy.[6] Combining this compound with a PI3K inhibitor can lead to more profound anti-cancer effects.[6]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
NF-κB Survival Pathway
Activation of the NF-κB pathway is a mechanism of resistance to this compound.[7] This pathway can be targeted to enhance the efficacy of this compound.
Caption: this compound-induced NF-κB activation and therapeutic intervention.
References
- 1. This compound and Docetaxel Combination Treatment Drives CTCFL Expression and HMGB1 Release Acting as Potential Antitumor Immune Response Inducers in Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior antimitogenic and chemosensitization activities of the combination treatment of the histone deacetylase inhibitor this compound and proteasome inhibitors on human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapies Targeting HDAC and IKK in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. whatisepigenetics.com [whatisepigenetics.com]
- 10. Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HDAC inhibitor this compound suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Apicidin degradation in experimental setups
Welcome to the technical support center for Apicidin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by minimizing this compound degradation and ensuring reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and ethanol.[1] To prepare a stock solution, reconstitute the lyophilized powder in your chosen solvent. For instance, to create a 2 mM stock solution from 1 mg of this compound powder, you would add 801 μl of DMSO.[2] If you encounter solubility issues, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[3][4]
Q2: How should I store my this compound stock solution to prevent degradation?
A2: Proper storage is crucial to maintain the stability and activity of this compound. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2][5]
| Storage Temperature | Duration |
| -20°C | Up to 1 month[1][2][5] |
| -80°C | Up to 6 months[2][5] |
For lyophilized powder, store at -20°C under desiccating conditions for up to 24 months.[2]
Q3: Can I store my working solutions of this compound?
A3: It is best to prepare working solutions fresh on the day of use.[1] If storage is necessary, they can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.[1]
Q4: What are the primary mechanisms of action for this compound?
A4: this compound is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), particularly HDAC7 and HDAC8.[5] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[2] This can result in the induction of tumor suppressor genes like p21WAF1/Cip1 and gelsolin, leading to cell cycle arrest (typically at the G1 phase) and inhibition of cell proliferation.[6][7]
Troubleshooting Guide
Problem 1: I am observing lower than expected efficacy of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh working solutions for each experiment. - Ensure stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[2][5] - Verify the age of the stock solution; do not use if it has exceeded the recommended storage period.[2][5] |
| Incorrect Concentration | - Double-check the initial calculation for your stock solution and subsequent dilutions. - Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Sensitivity | - Different cell lines can exhibit varying sensitivity to this compound.[6] Research the known IC50 values for your cell line or determine it empirically. |
| Experimental Conditions | - Ensure the pH and temperature of your culture media are stable and within the optimal range for your cells, as extreme pH and temperature can affect the stability of peptide-based compounds. |
Problem 2: I am seeing precipitate in my this compound solution after thawing.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | - Gently warm the solution to 37°C for a short period.[3][4] - Use an ultrasonic bath to aid in re-dissolving the precipitate.[3][4] |
| Solvent Evaporation | - Ensure vials are sealed tightly to prevent solvent evaporation during storage, which can increase the concentration and lead to precipitation. |
| Freeze-Thaw Cycles | - Avoid repeated freezing and thawing by preparing single-use aliquots of your stock solution.[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 2 mM this compound Stock Solution in DMSO
-
Materials:
-
1 mg this compound (lyophilized powder)
-
801 μl DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Aseptically add 801 μl of DMSO to the vial.[2]
-
Gently vortex or pipette up and down to dissolve the powder completely. If needed, warm the vial at 37°C for 10 minutes or use an ultrasonic bath.[3][4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][5]
-
Visualizations
This compound's Mechanism of Action: A Simplified Signaling Pathway
Caption: Simplified signaling pathway of this compound's action.
Experimental Workflow: From Stock to Assay
Caption: Recommended workflow for handling this compound.
Logical Troubleshooting Flow for Reduced Efficacy
Caption: Troubleshooting flowchart for this compound efficacy issues.
References
- 1. Quantitative determination of absorption and first-pass metabolism of this compound, a potent histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological evaluation of an this compound derivative, histone deacetylase inhibitor SD-2007 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Interpreting unexpected results in Apicidin experiments
Welcome to the technical support center for Apicidin, a potent histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite and a cyclic tetrapeptide that acts as a potent, cell-permeable inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism is the inhibition of HDAC activity, which leads to the hyperacetylation of histones.[3] This change in chromatin structure alters gene expression, resulting in various cellular effects, including cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in cancer cells.[4][5]
Q2: How should I properly dissolve and store this compound?
This compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the culture medium. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Note that the solubility of this compound in DMSO may be limited, and warming the tube to 37°C or brief sonication can aid in dissolution.[1]
Q3: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound is highly dependent on the cell line and the duration of exposure. Generally, concentrations in the low nanomolar to low micromolar range are used. For example, some studies report anti-proliferative effects in the range of 100 nM to 1 µM.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide: Cell Viability & Proliferation Assays
Q1: I am not observing the expected anti-proliferative effect with this compound. What are the possible causes?
Several factors could contribute to a lack of efficacy:
-
Sub-optimal Concentration: The concentration used may be too low for your specific cell line. Different cancer cell lines exhibit differential sensitivity to this compound.[4][5]
-
Insufficient Incubation Time: The anti-proliferative effects of this compound are time-dependent. Short-term exposures (e.g., < 24 hours) may only induce cell cycle arrest without significant cell death, whereas longer exposures (48-72 hours) are often required to observe significant cytotoxicity.[7]
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Cell Line Resistance: The target cells may have intrinsic or acquired resistance to HDAC inhibitors.
-
Experimental Error: Ensure accurate pipetting, proper cell seeding density, and correct assay procedures.
Troubleshooting Workflow: No Anti-proliferative Effect
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, HDAC inhibitor (CAS 183506-66-3) | Abcam [abcam.com]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound-induced cell cycle arrest and apoptosis in Ishikawa human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity evaluation of HDAC inhibitor this compound in pancreatic carcinoma cells subsequent time and dose dependent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Apicidin Technical Support Center: Long-Term Storage, Troubleshooting, and FAQs
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Apicidin stocks, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Best Practices for Long-Term Storage of this compound
Proper storage of this compound is crucial for maintaining its stability and efficacy in long-term studies. The following table summarizes the recommended storage conditions for both solid this compound and its stock solutions.
| Form | Storage Temperature | Duration | Container | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 24 months | Tightly sealed vial, desiccated | Protect from moisture. |
| Stock Solution in DMSO | -20°C | Up to 3 months | Tightly sealed vials | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Tightly sealed vials | Recommended for longer-term storage to prevent degradation.[1] |
| Stock Solution in Ethanol | -20°C | Up to 3 months | Tightly sealed vials | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This section addresses specific issues that users may encounter during the handling and use of this compound in their experiments.
Issue 1: this compound stock solution appears to have precipitated.
-
Question: I thawed my frozen this compound stock solution, and I see visible precipitate. Is it still usable?
-
Answer: Precipitation can occur, especially with highly concentrated stocks stored at low temperatures. To redissolve the this compound, you can gently warm the tube to 37°C for 10 minutes and vortex it. For more stubborn precipitates, a brief sonication in an ultrasonic bath can be effective.[2] Always ensure the solution is clear before use. If the precipitate does not redissolve, it may indicate degradation or saturation, and a fresh stock solution should be prepared.
Issue 2: Inconsistent or lower-than-expected activity in experiments.
-
Question: My experiments with this compound are showing variable or weak results. What could be the cause?
-
Answer: Several factors could contribute to this:
-
Improper Storage: Repeated freeze-thaw cycles can degrade this compound. It is highly recommended to aliquot stock solutions into single-use volumes to maintain potency.[1]
-
Degradation: If stock solutions are stored for longer than the recommended duration or at improper temperatures, the compound may have degraded. Prepare a fresh stock solution.
-
Experimental Protocol: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding cytotoxic levels (typically <0.5%). Also, verify the compatibility of this compound with other reagents in your assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used. For a 2 mM stock solution, you can reconstitute 1 mg of this compound powder in 801 μl of DMSO.[3]
Q2: How should I handle this compound safely in the laboratory?
A2: this compound is a potent compound and should be handled with care. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.[5]
Q3: Is this compound sensitive to light?
A3: While specific data on the photosensitivity of this compound is not extensively reported, it is a general best practice to protect chemical compounds from prolonged exposure to light to prevent potential photodegradation. Store stock solutions in amber vials or vials wrapped in foil.
Q4: Can I store this compound stock solutions at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods, as this can lead to degradation and loss of activity. For short-term storage (a few hours), it may be acceptable, but for long-term storage, -20°C or -80°C is required.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound. The molecular weight of this compound is 623.78 g/mol .
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 160.3 μL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1]
-
Signaling Pathway
This compound is a potent histone deacetylase (HDAC) inhibitor.[6][7][8][9] Its mechanism of action involves the inhibition of HDACs, which leads to the hyperacetylation of histones and subsequent changes in gene expression. One of the key pathways affected by this compound is the PI3K/PKC/NF-κB signaling cascade.[1][5]
Caption: this compound inhibits HDAC1, leading to the activation of the PI3K/PKC pathway, which in turn activates NF-κB signaling.
References
- 1. Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor this compound. | Sigma-Aldrich [merckmillipore.com]
- 2. apexbt.com [apexbt.com]
- 3. Light sensitivity of the ciliate Tetrahymena vorax induced by the fluorescent dye acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C34H49N5O6 | CID 6918328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a histone deacetylase inhibitor with anti-invasive and anti-angiogenic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating the Downstream Targets of Apicidin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Apicidin's performance against other histone deacetylase (HDAC) inhibitors. Supported by experimental data, this document details methodologies for validating downstream targets and visualizes key cellular pathways.
This compound, a cyclic tetrapeptide, is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, particularly Class I isoforms, this compound leads to the hyperacetylation of histones, altering chromatin structure and modulating the transcription of various genes. This activity underlies its antiproliferative, anti-invasive, and anti-angiogenic properties, making it a subject of significant interest in cancer research and drug development. Key downstream targets validated in multiple studies include the cyclin-dependent kinase inhibitor p21WAF1/Cip1 and the actin-binding protein gelsolin, whose induction leads to cell cycle arrest and morphological changes in cancer cells.[1]
Performance Comparison of this compound and Other HDAC Inhibitors
The efficacy of this compound is often benchmarked against other well-characterized HDAC inhibitors, such as Trichostatin A, Vorinostat (SAHA), and Chidamide. The following tables summarize their comparative inhibitory activities and effects on the key downstream target, p21.
Table 1: Comparative Inhibitory Activity (IC50) of HDAC Inhibitors Against Various HDAC Isoforms
| HDAC Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | 0.30 | 1.2 | 0.98 | - | <20 |
| Trichostatin A | 4.99 - 6 | - | 5.21 | 8.6 - 16.4 | - |
| Vorinostat (SAHA) | 10 - 33 | 96 | 20 | 33 | 540 |
| Chidamide | - | - | - | - | - |
Table 2: Comparative Effect of HDAC Inhibitors on p21 Expression
| HDAC Inhibitor | Cell Line | Fold Increase in p21 mRNA | Fold Increase in p21 Protein |
| This compound | Human prostate carcinoma | Yes (not quantified) | Yes (not quantified) |
| Trichostatin A | HT-29 | Yes (not quantified) | Yes (not quantified) |
| Vorinostat (SAHA) | T24 bladder carcinoma | Up to 9-fold | Up to 9-fold |
| Chidamide | SKM-1 and HEL | Yes (significant upregulation) | Yes (significant upregulation) |
Note: A direct quantitative comparison is challenging due to variations in experimental conditions across different studies. "Yes" indicates a reported increase without specific fold-change values.
Experimental Protocols for Target Validation
Validating the downstream targets of this compound and other HDAC inhibitors is crucial for understanding their mechanism of action. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify changes in the protein levels of downstream targets like p21 and gelsolin.
-
Cell Lysis: Treat cells with the HDAC inhibitor or vehicle control. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p21, anti-gelsolin, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
This protocol measures the changes in mRNA levels of target genes upon treatment with HDAC inhibitors.
-
RNA Extraction: Treat cells with the HDAC inhibitor or vehicle control. Isolate total RNA using a commercial kit (e.g., RNeasy) and treat with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a qPCR instrument, SYBR Green or TaqMan probe-based chemistry, and primers specific for the target genes (e.g., CDKN1A for p21) and a reference gene (e.g., ACTB for β-actin or GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if the HDAC inhibitor-induced gene expression is associated with changes in histone acetylation at the gene's promoter region.
-
Cross-linking: Treat cells with the HDAC inhibitor or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) or a non-specific IgG as a negative control. Precipitate the antibody-chromatin complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating and purify the DNA.
-
DNA Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter region of the target gene to quantify the enrichment of acetylated histones.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for target validation.
Conclusion
This compound demonstrates potent HDAC inhibitory activity, leading to the upregulation of key downstream targets such as p21 and gelsolin, which in turn mediate its antiproliferative effects. While its efficacy is comparable to other HDAC inhibitors like Trichostatin A and Vorinostat, the choice of inhibitor may depend on the specific research question, cell type, and desired isoform selectivity. The provided experimental protocols offer a robust framework for researchers to validate the downstream targets of this compound and other HDAC inhibitors, contributing to a deeper understanding of their therapeutic potential.
References
A Comparative Guide to the Efficacy of Apicidin and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a prominent class of epigenetic modulators that have garnered significant attention in therapeutic research, particularly in oncology. By preventing the removal of acetyl groups from histones and other proteins, these agents can alter chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Apicidin, a cyclic tetrapeptide of fungal origin, is a potent HDAC inhibitor with a distinct profile compared to other well-known inhibitors. This guide provides an objective comparison of this compound's efficacy against other leading HDAC inhibitors such as Vorinostat, Romidepsin, and Panobinostat, supported by experimental data.
In Vitro Efficacy: A Head-to-Head Comparison
The primary measure of an HDAC inhibitor's potency is its half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. This compound and its derivatives demonstrate marked selectivity for Class I HDACs, a feature it shares with Romidepsin, whereas Vorinostat and Panobinostat exhibit broader activity across multiple HDAC classes.
Table 1: Comparative IC50 Values Against HDAC Isoforms (nM)
| Inhibitor | Type | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC7 | HDAC8 |
| This compound (API-D derivative) | Class I Selective | 62[1][2] | 110[1][2] | 46[1][2] | >10,000[1] | 7,600[1] | >10,000[1] | 4,200[1] |
| Vorinostat (SAHA) | Pan-Inhibitor | 10[3][4] | - | 20[3][4] | - | - | - | - |
| Romidepsin (FK228) | Class I Selective | 36[5][6] | 47[5][6] | - | 510[6] | 14,000[6] | - | - |
| Panobinostat (LBH589) | Pan-Inhibitor | <13.2[7] | <13.2[7] | <13.2[7] | Mid-nM[7] | <13.2[7] | Mid-nM[7] | Mid-nM[7] |
The cellular consequence of HDAC inhibition is often measured by the concentration required to inhibit cancer cell proliferation (often also denoted as IC50). Panobinostat and Romidepsin consistently show high potency in the low nanomolar range across various cell lines. This compound's antiproliferative effects are also potent, while Vorinostat typically requires higher micro- or nanomolar concentrations to achieve similar effects.[8][9]
Table 2: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | Antiproliferative IC50 |
| This compound | HeLa (Cervical) | Induces G1 arrest at ~100 nM[10] |
| Vorinostat (SAHA) | SW-982 (Synovial Sarcoma) | 8.6 µM[8] |
| SW-1353 (Chondrosarcoma) | 2.0 µM[8] | |
| HUT78 (CTCL) | 675 nM[9] | |
| Romidepsin (FK228) | U-937 (Leukemia) | 5.92 nM[5] |
| K562 (Leukemia) | 8.36 nM[5] | |
| HUT78 (CTCL) | 1.22 nM[9] | |
| Panobinostat (LBH589) | SW-982 (Synovial Sarcoma) | 0.1 µM (100 nM)[8] |
| SW-1353 (Chondrosarcoma) | 0.02 µM (20 nM)[8] | |
| KGN (Granulosa Cell) | 34.7 nM[11] |
Mechanism of Action & Signaling Pathways
This compound, like many other HDAC inhibitors, exerts its antiproliferative effects primarily through the induction of cell cycle arrest and apoptosis. A key pathway involves the transcriptional activation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1.[10][12] The upregulation of p21 leads to the inhibition of CDK2/4, preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and causing the cell to arrest in the G1 phase.[10][13]
Notably, the induction of histone hyperacetylation by this compound is persistent, and its inhibitory effect on HDAC activity has been described as irreversible, whereas other inhibitors like Trichostatin A induce a more transient effect.[10]
In Vivo Efficacy in Xenograft Models
The ultimate test of an anticancer agent's efficacy lies in its performance in vivo. This compound and its derivatives have demonstrated significant antitumor activity in various xenograft models. For instance, an this compound derivative (API-D) was shown to prevent cardiac hypertrophy and failure in a mouse model.[1] In oncology, this compound has been shown to suppress the growth of murine oral squamous cell carcinoma and human neuroblastoma xenografts.[14][15]
Direct comparative studies are rare, but results from individual experiments highlight the general potency of these compounds.
-
This compound: At 5 mg/kg, administered intraperitoneally every other day, significantly inhibited tumor growth in a murine oral squamous cell carcinoma model.[14]
-
Vorinostat: Oral administration of 50-100 mg/kg/day resulted in significant tumor growth inhibition (up to 97%) in a human prostate xenograft model.[3]
-
Panobinostat: Led to significant tumor regression (up to 94%) in a cutaneous T-cell lymphoma mouse xenograft model.
-
Romidepsin: Showed efficacy in various xenograft models, often administered intravenously at doses around 0.3 mg/kg.[6]
Experimental Protocols
Detailed and reproducible experimental design is critical for comparing the efficacy of therapeutic compounds. Below are representative protocols for key assays used in the evaluation of HDAC inhibitors.
Protocol 1: Fluorometric HDAC Activity Assay
This assay quantifies the enzymatic activity of HDACs and the potency of inhibitors using a fluorogenic substrate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. air.unimi.it [air.unimi.it]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 12. Transcriptional activation of p21(WAF1/CIP1) by this compound, a novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HDAC inhibitor this compound suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Apicidin vs. Trichostatin A: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, altering the epigenetic landscape of tumor cells to induce cell cycle arrest, differentiation, and apoptosis. Among the most studied HDAC inhibitors are Apicidin and Trichostatin A (TSA). This guide provides an objective comparison of their performance in cancer research, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences and Performance
| Feature | This compound | Trichostatin A (TSA) |
| Origin | Fungal metabolite (cyclic tetrapeptide) | Fungal metabolite (hydroxamic acid) |
| HDAC Specificity | Primarily targets Class I HDACs (HDAC1, 2, 3) and some Class II HDACs.[1][2] | Pan-HDAC inhibitor, targeting both Class I and Class II HDACs.[3] |
| Potency | Potent, with IC50 values typically in the nanomolar to low micromolar range. | Highly potent, with IC50 values often in the nanomolar range. |
| Cancer Cell Selectivity | Generally shows less selectivity between cancerous and normal cells compared to TSA. | Demonstrates greater selectivity for cancer cells over normal cells.[4] |
| Primary Mechanism of Action | Induces histone hyperacetylation, leading to the expression of tumor suppressor genes.[5][6][7] | Induces histone hyperacetylation, promoting the expression of genes involved in apoptosis and cell cycle control.[3][8] |
| Key Signaling Pathways | Induces p21WAF1/Cip1 and gelsolin, often mediated by the PKC signaling pathway.[5][6][7][9] | Affects p53-dependent and -independent apoptotic pathways and the Wnt signaling pathway.[3][8] |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Trichostatin A in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
Table 1: Comparative IC50 Values of this compound and Trichostatin A in Ovarian Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 72h exposure |
| OVCAR-3 | Trichostatin A | 7.5 |
| This compound | 16.5 | |
| SKOV-3 | Trichostatin A | 2.5 |
| This compound | 3.4 |
Data sourced from a comparative study on ovarian carcinoma cells.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 0.1 - 1.8 |
| Various others | Multiple | 0.1 - 1.8 |
| CCD-18Co (normal) | Colon | 2.36 |
Data indicates a broad spectrum of activity with some differential sensitivity.[10]
Table 3: IC50 Values of Trichostatin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| UKF-NB-3 | Neuroblastoma | 69.8 |
| UKF-NB-4 | Neuroblastoma | 129.4 |
| SK-N-AS | Neuroblastoma | >100 |
Data from a study on neuroblastoma cell lines.[11]
Signaling Pathways and Mechanisms of Action
This compound and Trichostatin A, while both inhibiting HDACs, exert their anti-cancer effects through distinct and overlapping signaling pathways.
This compound's Mechanism of Action
This compound's primary anti-proliferative effect is mediated through the induction of the cyclin-dependent kinase inhibitor p21WAF1/Cip1 and the actin-binding protein gelsolin.[5][6][7] The upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, by inhibiting cyclin-dependent kinases.[5][6][7] The induction of gelsolin is associated with morphological changes in cancer cells. The activation of the p21WAF1/Cip1 promoter by this compound can be mediated through the protein kinase C (PKC) signaling pathway.[9]
Trichostatin A's Mechanism of Action
Trichostatin A induces apoptosis through both p53-dependent and -independent pathways.[8] In cells with wild-type p53, TSA can upregulate p53, leading to the transcription of pro-apoptotic genes like Bax.[8] In p53-mutant cells, TSA can still induce apoptosis, suggesting the involvement of other pathways. One such pathway is the Wnt signaling pathway, where TSA has been shown to inhibit its activity, which is often constitutively active in cancer cells and promotes survival.[3][8]
Experimental Protocols
This section provides a detailed, synthesized methodology for a comparative analysis of this compound and Trichostatin A in a cancer cell line (e.g., HeLa or A549).
Experimental Workflow
1. Cell Culture and Treatment
-
Cell Line: Human cervical cancer (HeLa) or lung carcinoma (A549) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate plates (e.g., 96-well for MTT, 6-well for other assays).
-
Allow cells to attach and grow for 24 hours.
-
Prepare stock solutions of this compound and Trichostatin A in dimethyl sulfoxide (DMSO).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and Trichostatin A (e.g., 10, 50, 100, 500, 1000 nM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
2. Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
5. Western Blot Analysis
-
Lyse the treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p21WAF1/Cip1, p53, acetylated histone H3, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
Both this compound and Trichostatin A are potent HDAC inhibitors with significant anti-cancer properties. The choice between them will depend on the specific research question and cancer model. TSA's greater selectivity for cancer cells may make it a more attractive candidate for therapeutic development, while the distinct signaling pathways activated by each compound offer different avenues for mechanistic studies. This guide provides a framework for researchers to make an informed decision and to design rigorous comparative experiments.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Overlapping and Divergent Actions of Structurally Distinct Histone Deacetylase Inhibitors in Cardiac Fibroblasts. | Broad Institute [broadinstitute.org]
- 3. Trichostatin A effectively induces apoptosis in chronic lymphocytic leukemia cells via inhibition of Wnt signaling and histone deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. Trichostatin A effectively induces apoptosis in chronic lymphocytic leukemia cells via inhibition of Wnt signaling and histone deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of p21(WAF1/Cip1) transcription through Sp1 sites by histone deacetylase inhibitor this compound: involvement of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HDAC Inhibitors: Apicidin vs. Vorinostat (SAHA)
For researchers and professionals in drug development, the selection of a suitable histone deacetylase (HDAC) inhibitor is a critical decision driven by factors such as isoform specificity, potency, and the cellular pathways it modulates. This guide provides an objective comparison of two widely studied HDAC inhibitors: Apicidin, a fungal metabolite, and Vorinostat (SAHA), a synthetic hydroxamic acid derivative.
Overview
This compound is a cyclic tetrapeptide of fungal origin that exhibits potent antiparasitic and antiproliferative activities. It functions as a broad-spectrum HDAC inhibitor, though with some reported selectivity.[1][2] Its mechanism involves the induction of p21WAF1/Cip1 and gelsolin, leading to cell cycle arrest and apoptosis.[3]
Vorinostat , also known as Suberoylanilide Hydroxamic Acid (SAHA), is a pan-HDAC inhibitor that targets class I, II, and IV HDACs.[4][5] It was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[5][6] Vorinostat acts by binding to the zinc-containing active site of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which in turn results in cell cycle arrest and apoptosis.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound and Vorinostat against various HDAC isoforms and cancer cell lines, providing a quantitative basis for comparison.
Table 1: HDAC Isoform Inhibition Profile (IC50 Values)
| HDAC Isoform | This compound (nM) | Vorinostat (SAHA) (nM) |
| Overall | 0.7 - 5 | ~10 - 50 |
| HDAC1 | 0.299 | 10 |
| HDAC2 | 120 | Data not available |
| HDAC3 | 43 | 20 |
| HDAC8 | 575 | Data not available |
Data compiled from multiple sources.[7][8][9][10][11]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | This compound (nM) | Vorinostat (SAHA) (µM) |
| HeLa | Cervical Cancer | 50 - 100 | Data not available |
| MCF-7 | Breast Cancer | Data not available | 0.75 |
| LNCaP | Prostate Cancer | Data not available | 2.5 - 7.5 |
| PC-3 | Prostate Cancer | Data not available | 2.5 - 7.5 |
| TSU-Pr1 | Prostate Cancer | Data not available | 2.5 - 7.5 |
Data compiled from multiple sources.[1][7]
Signaling Pathways and Mechanisms of Action
Both this compound and Vorinostat exert their cellular effects by modulating a variety of signaling pathways, ultimately leading to cell cycle arrest, differentiation, and/or apoptosis.
This compound
This compound's antiproliferative effects are linked to the induction of specific genes that regulate the cell cycle and morphology. Key pathways affected include:
-
p21WAF1/Cip1 and Gelsolin Induction: this compound treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/Cip1 and the actin-binding protein gelsolin.[3] This results in G1 phase cell cycle arrest.[3]
-
p53 and ERK Pathway: In H-ras-transformed breast epithelial cells, this compound induces the upregulation of p53, leading to increased Bax expression and subsequent activation of caspases, promoting apoptosis. It also enhances the phosphorylation of ERK1/2, which plays a role in this pro-apoptotic pathway.[12]
-
NF-κB and MAPK Signaling: this compound has been shown to inhibit the activation of Mitogen-Activated Protein Kinases (MAPK) and the nuclear translocation of NF-κB in response to stimuli like LPS in dendritic cells.[13]
Vorinostat (SAHA)
Vorinostat's mechanism as a pan-HDAC inhibitor leads to broad changes in gene expression and affects multiple survival and proliferation pathways.
-
Akt/FOXO3a Pathway: In prostate cancer cells, SAHA treatment leads to a reduction in the phosphorylation of Akt and FOXO3a.[6] This de-repression of the pro-apoptotic transcription factor FOXO3a contributes to apoptosis.[6]
-
T-Cell Receptor (TCR) Signaling: In cutaneous T-cell lymphoma, Vorinostat has been shown to modify the signaling of the T-cell receptor, MAPK, and JAK-STAT pathways.[14][15] It can inhibit the phosphorylation of key downstream kinases like ZAP70 and AKT.[14]
-
Hypoxia Inducible Factor (HIF-1α) Signaling: Vorinostat can suppress hypoxia signaling by decreasing the levels of HIF-1α protein. This effect is post-translational and may involve the disruption of the Hsp90 chaperone protein, which is crucial for HIF-1α stability.[16]
Experimental Protocols
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound and Vorinostat.
Principle: This assay measures the activity of HDAC enzymes on a synthetic, acetylated substrate. The substrate is an acetylated lysine side chain linked to a fluorophore, which is quenched in its acetylated state. Upon deacetylation by an HDAC enzyme, a developer solution containing a protease (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.
Materials:
-
Purified HDAC enzyme or nuclear extract
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test inhibitors (this compound, Vorinostat) dissolved in DMSO
-
Developer solution (e.g., Assay Buffer containing Trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescent plate reader (Excitation ~360-390 nm, Emission ~460 nm)
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme, substrate, and test compounds to their desired working concentrations in HDAC Assay Buffer.
-
Inhibitor Incubation: Add the test inhibitors (e.g., a serial dilution of this compound or Vorinostat) to the wells of the 96-well plate. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" blanks.
-
Enzyme Addition: Add the diluted HDAC enzyme to all wells except the "no enzyme" blanks.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzymes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop Reaction & Develop Signal: Add the Developer solution to all wells. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.
-
Final Incubation: Incubate for an additional 15-30 minutes at 37°C to allow for complete development of the fluorescent signal.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the blank reading from all measurements. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Conclusion
Both this compound and Vorinostat are potent inhibitors of histone deacetylases with significant anti-cancer properties. The choice between them may be guided by the specific research or therapeutic context.
-
This compound demonstrates high potency, with IC50 values in the low nanomolar range for overall HDAC activity and specific isoforms like HDAC1.[8][10] Its effects are strongly linked to the induction of p21 and subsequent G1 cell cycle arrest.[3]
-
Vorinostat (SAHA) acts as a pan-inhibitor across Class I and II HDACs, with IC50 values typically in the mid-to-high nanomolar range.[7] Its broader mechanism of action, affecting multiple pathways such as Akt/FOXO3a and HIF-1α, has been clinically validated in the treatment of CTCL.[5][6][16]
Ultimately, the selection of this compound versus Vorinostat will depend on the desired isoform specificity, the cellular context being investigated, and whether a highly potent, targeted inhibitor or a broader-spectrum, clinically approved agent is more appropriate for the experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 5. Vorinostat - Wikipedia [en.wikipedia.org]
- 6. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | HDAC inhibitor | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a histone deacetylase inhibitor, on the regulation of apoptosis in H-ras-transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, the histone deacetylase inhibitor, suppresses Th1 polarization of murine bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 16. Vorinostat suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Chromatin Modifications: A Comparative Guide to Western Blot Analysis of Histone Acetylation Following Apicidin Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apicidin's performance against other histone deacetylase (HDAC) inhibitors in inducing histone acetylation. We present supporting experimental data, detailed protocols for Western blot analysis, and visual representations of the underlying signaling pathways and experimental workflows.
This compound, a potent, cell-permeable fungal metabolite, has garnered significant attention in epigenetic research for its ability to inhibit histone deacetylases (HDACs). By blocking the removal of acetyl groups from histone proteins, this compound leads to hyperacetylation, a state associated with a more open chromatin structure and altered gene expression. This guide delves into the Western blot analysis of this phenomenon, offering a comparative perspective on this compound's efficacy and a practical framework for its experimental investigation.
Performance Comparison of this compound and Other HDAC Inhibitors
This compound is a class I selective HDAC inhibitor, demonstrating potent effects on histone acetylation. To contextualize its performance, we've compiled quantitative data from studies comparing this compound and its derivatives with other well-known HDAC inhibitors, such as Trichostatin A (TSA) and Vorinostat (SAHA). The following table summarizes the fold-change in histone H3 and H4 acetylation levels upon treatment with these inhibitors, as determined by Western blot analysis.
| HDAC Inhibitor | Target Class(es) | Cell Line | Histone Mark | Fold Increase in Acetylation (Approx.) | Reference |
| This compound | Class I | Various Cancer Cells | Acetyl-Histone H3/H4 | Dose-dependent increase | [1] |
| API-D (this compound Derivative) | Class I | Neonatal Rat Cardiac Myocytes | Acetyl-Histone H3 | ~3.5-fold at 0.02 µM | |
| Trichostatin A (TSA) | Pan-HDAC | Various | Acetyl-Histone H3/H4 | Dose-dependent increase | [2][3] |
| Vorinostat (SAHA) | Pan-HDAC | Various | Acetyl-Histone H3/H4 | Significant increase | [4] |
Note: The fold increase in acetylation can vary significantly depending on the cell type, inhibitor concentration, and treatment duration. The data presented here is for comparative purposes and is derived from multiple sources.
Signaling Pathway of this compound-Induced Histone Acetylation and Downstream Effects
This compound's primary mechanism of action is the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression. The downstream consequences of this epigenetic modification are profound and include cell cycle arrest and apoptosis. The following diagram illustrates this signaling cascade.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in performing a Western blot analysis to assess histone acetylation after treating cells with this compound.
Detailed Experimental Protocols
A detailed protocol for performing Western blot analysis of histone acetylation is provided below. This protocol is a synthesis of established methods and should be optimized for specific cell lines and antibodies.[5][6]
1. Cell Culture and this compound Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Histone Extraction:
-
Acid Extraction (for enriched histones):
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Lyse cells in a hypotonic buffer and pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.
-
Centrifuge to pellet debris and precipitate the histones from the supernatant with trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in distilled water.
-
-
Whole Cell Lysate:
-
Wash cells with ice-cold PBS and lyse directly in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., TSA or sodium butyrate) to preserve acetylation.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts or whole-cell lysates using a standard protein assay (e.g., Bradford or BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (typically 10-30 µg) onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the low molecular weight histones.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).[7]
-
To ensure accurate quantification, normalize the intensity of the acetylated histone band to a loading control, such as total histone H3, total histone H4, or β-actin for whole-cell lysates.
This comprehensive guide provides a framework for the comparative analysis of this compound's effect on histone acetylation using Western blotting. By following the detailed protocols and utilizing the provided visual aids, researchers can effectively investigate the epigenetic modifications induced by this and other HDAC inhibitors, contributing to a deeper understanding of their therapeutic potential.
References
- 1. Effects of this compound, a histone deacetylase inhibitor, on the regulation of apoptosis in H-ras-transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic cell-cycle suppression by this compound, a histone deacetylase inhibitor, in MDA-MB-435 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Apicidin-Induced Apoptosis: A Comparative Guide to Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel cancer therapeutics, the histone deacetylase (HDAC) inhibitor Apicidin has emerged as a promising agent due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] For researchers investigating the efficacy of this compound and similar compounds, accurate and reliable methods for detecting and quantifying apoptosis are paramount. This guide provides a comprehensive comparison of Annexin V staining with other common apoptosis detection methods, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The Role of Annexin V in Detecting Apoptosis
During the early stages of apoptosis, a key cellular event is the translocation of phosphatidylserine (PS), a phospholipid component of the cell membrane, from the inner to the outer leaflet.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[3] By conjugating Annexin V to a fluorescent molecule, such as fluorescein isothiocyanate (FITC), researchers can identify apoptotic cells through techniques like flow cytometry and fluorescence microscopy.
To distinguish between early apoptotic, late apoptotic, and necrotic cells, Annexin V staining is often used in conjunction with a non-permeant DNA-binding dye like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).[4] Healthy cells with intact membranes exclude these dyes. Early apoptotic cells stain positive for Annexin V and negative for the DNA dye. Late apoptotic and necrotic cells, which have compromised membrane integrity, will stain positive for both Annexin V and the DNA dye.[4]
This compound-Induced Apoptosis: Quantitative Analysis with Annexin V
Studies have consistently demonstrated the efficacy of Annexin V staining in quantifying the apoptotic effects of this compound on cancer cells. The following table summarizes representative data from such an experiment.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| YD-15 (Salivary Mucoepidermoid Carcinoma) | Control | 0 | 48 | 1.2 ± 0.3 | 0.8 ± 0.2 | 2.0 ± 0.5 |
| This compound | 1.0 | 48 | 15.7 ± 1.1 | 5.4 ± 0.6 | 21.1 ± 1.7 | |
| This compound | 5.0 | 48 | 28.3 ± 2.5 | 12.1 ± 1.3 | 40.4 ± 3.8 | |
| K562 (Chronic Myelogenous Leukemia) | Control | 0 | 48 | 3.5 ± 0.5 | 2.1 ± 0.4 | 5.6 ± 0.9 |
| This compound | 0.5 | 48 | 12.8 ± 1.2 | 4.5 ± 0.7 | 17.3 ± 1.9 | |
| This compound | 1.0 | 48 | 25.1 ± 2.1 | 9.8 ± 1.1 | 34.9 ± 3.2 |
Data is presented as mean ± standard deviation from three independent experiments.[1][5]
Experimental Protocol: Annexin V Staining of this compound-Treated Cells
This protocol outlines the key steps for assessing this compound-induced apoptosis using Annexin V staining and flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Visualizing the Process
To better understand the underlying mechanisms and experimental workflow, the following diagrams have been generated.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. Induction of apoptosis by this compound, a histone deacetylase inhibitor, via the activation of mitochondria-dependent caspase cascades in human Bcr-Abl-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of cell cycles and apoptosis by this compound in estrogen receptor (ER)-positive and-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 凋亡分析检测 [sigmaaldrich.cn]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Comparative Analysis of Apicidin's Effects on Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of Apicidin, a potent histone deacetylase (HDAC) inhibitor, across various cancer cell lines. The data presented is compiled from multiple research studies to offer an objective overview of its anti-cancer properties, aiding in research and development efforts.
Introduction to this compound
This compound is a cyclic tetrapeptide that exhibits broad-spectrum antiproliferative activity against a range of cancer cells.[1][2][3] Its primary mechanism of action involves the inhibition of histone deacetylases, leading to hyperacetylation of histones. This, in turn, results in the altered expression of genes that regulate critical cellular processes such as the cell cycle and apoptosis, ultimately leading to cancer cell growth inhibition and death.[1][2][3]
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, including its inhibitory concentration (IC50), impact on cell cycle distribution, and induction of apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Cervical Cancer | HeLa | ~0.2 | [4] |
| Breast Cancer | MCF-7 | ~0.1 | [2] |
| Breast Cancer | MDA-MB-231 | ~0.3 | [2] |
| Leukemia | K562 | ~2.5 | [5] |
| Endometrial Cancer | Ishikawa | Not explicitly stated in µM | [6] |
| Mucoepidermoid Carcinoma | YD-15 | Not explicitly stated in µM | [7] |
| H-ras-transformed Breast Epithelial | MCF10A-ras | Not explicitly stated in µM | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration | Duration (h) | % Cells in G1 Phase (Control) | % Cells in G1 Phase (Treated) | % Cells in S Phase (Control) | % Cells in S Phase (Treated) | Reference |
| HeLa | 1 µg/ml (~1.6 µM) | 16 | 45% | 70% | 35% | 8% | [4] |
| MCF-7 | 300 nM | Not Specified | Increased | Increased significantly | Decreased | Decreased significantly | [2] |
Table 3: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Treatment Concentration | Duration (h) | Apoptosis Detection Method | Observations | Reference |
| K562 | 2.5 µM | 48 | Flow Cytometry (Annexin V/PI) | Concentration and time-dependent increase in apoptosis | [5] |
| YD-15 | Not Specified | Not Specified | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in Annexin V-positive cells | [7] |
| Ishikawa | Not Specified | Not Specified | TUNEL Assay | 2.5-fold increase in TUNEL-positive cells | [6] |
| MCF-7 | 300 nM | Not Specified | DAPI Staining | Induction of apoptotic cell death | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
1. Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
This compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time and concentration. Both floating and adherent cells are collected, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.[8][9][10][11][12]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[8][9][10][11][12]
3. Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Cells are treated with this compound. Both the supernatant containing detached cells and adherent cells are collected.
-
Washing: The collected cells are washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[13][14][15][16]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[13][14][15][16]
4. Western Blot Analysis for Protein Expression
-
Cell Lysis: After this compound treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p21, anti-Rb, anti-phospho-Rb, anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and anti-actin) overnight at 4°C.[17]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
References
- 1. Effects of this compound, a histone deacetylase inhibitor, on the regulation of apoptosis in H-ras-transformed breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of cell cycles and apoptosis by this compound in estrogen receptor (ER)-positive and-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Induction of apoptosis by this compound, a histone deacetylase inhibitor, via the activation of mitochondria-dependent caspase cascades in human Bcr-Abl-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. scribd.com [scribd.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Apicidin's Anti-Proliferative Effects Against Other HDAC Inhibitors
Apicidin, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-proliferative activity across a spectrum of cancer cell lines. This guide provides a comparative analysis of this compound against other well-established HDAC inhibitors—Trichostatin A, Vorinostat, and Panobinostat—to offer researchers, scientists, and drug development professionals a comprehensive overview of its relative efficacy and mechanisms of action.
This comparative guide synthesizes experimental data on the anti-proliferative effects of these four HDAC inhibitors, presenting key quantitative data in a structured format for easy comparison. Detailed experimental protocols for the cited assays are also provided to facilitate the replication and further investigation of these findings.
Comparative Anti-Proliferative Efficacy
The anti-proliferative effects of this compound and other selected HDAC inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. These values, collated from various studies, demonstrate the potency of each compound in different cancer cell lines.
| HDAC Inhibitor | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | HeLa (Cervical Cancer) | 50-100 nM | Not Specified | [1] |
| Capan-1 (Pancreatic Cancer) | >100 nM (cytotoxicity) | 48 hours or greater | [2] | |
| Panc-1 (Pancreatic Cancer) | >100 nM (cytotoxicity) | 48 hours or greater | [2] | |
| K562 (Leukemia) | Induces apoptosis | 2-72 hours | [3] | |
| AT-84 (Oral Squamous Carcinoma) | Dose-dependent inhibition | 24 hours | [4] | |
| Trichostatin A | Breast Carcinoma (mean of 8 lines) | 124.4 nM | 96 hours | [5] |
| Hepatoma (HepG2, MH1C1) | 1 µM (inhibited DNA synthesis) | 24 hours | [6] | |
| CNE2 (Nasopharyngeal Carcinoma) | 330 nM | 48 hours | [7] | |
| C666-1 (Nasopharyngeal Carcinoma) | 330 nM | 48 hours | [7] | |
| Vorinostat | HeLa (Cervical Cancer) | 7.8 µM | 24 hours | [8] |
| HepG2 (Liver Cancer) | 2.6 µM | 24 hours | [8] | |
| MES-SA (Uterine Sarcoma) | 3 µM | 24 hours | [9] | |
| OCI-AML3 (Leukemia) | 1.55 µM | 24 hours | [10] | |
| OCI-AML3 (Leukemia) | 0.42 µM | 72 hours | [10] | |
| SW-982 (Synovial Sarcoma) | 8.6 µM | 48 hours | [11] | |
| SW-1353 (Chondrosarcoma) | 2.0 µM | 48 hours | [11] | |
| Panobinostat | Hodgkin Lymphoma (various lines) | 20-40 nM | 72 hours | [12] |
| SW-982 (Synovial Sarcoma) | 0.1 µM | 48 hours | [11] | |
| SW-1353 (Chondrosarcoma) | 0.02 µM | 48 hours | [11] | |
| Ovarian Cancer (mean of 3 lines) | 34.4 - 58.5 nM | 72 hours | [13] | |
| Granulosa Cell Tumor (mean of 2 lines) | 34.7 - 53.5 nM | 72 hours | [13] |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-proliferative effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and the modulation of various signaling pathways.
This compound is known to induce cell cycle arrest and apoptosis. A key mechanism is the induction of the cyclin-dependent kinase inhibitor p21WAF1/Cip1.[14] This leads to G1 cell cycle arrest. This compound can also induce apoptosis through a mitochondria-dependent caspase cascade.[3]
Trichostatin A also induces cell cycle arrest and apoptosis. It can upregulate p21 and p27, leading to G1 arrest.[7] Furthermore, it can trigger apoptosis through both p53-dependent and -independent pathways.
Vorinostat has been shown to induce cell cycle arrest and apoptosis in various cancer cells.[9][10] It can inhibit the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
Panobinostat is a potent pan-HDAC inhibitor that induces cell cycle arrest and apoptosis.[12][13] It has been shown to be effective at nanomolar concentrations.
Experimental Workflow for Assessing Anti-Proliferative Effects
The following diagram illustrates a general workflow for evaluating the anti-proliferative effects of HDAC inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
HDAC inhibitors (this compound, Trichostatin A, Vorinostat, Panobinostat)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the HDAC inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted HDAC inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[2][7][8][9][10][11][13]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each HDAC inhibitor.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with HDAC inhibitors for the desired duration.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells after HDAC inhibitor treatment.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound: A novel antiprotozoal agent that inhibits parasite histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity evaluation of HDAC inhibitor this compound in pancreatic carcinoma cells subsequent time and dose dependent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by this compound, a histone deacetylase inhibitor, via the activation of mitochondria-dependent caspase cascades in human Bcr-Abl-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibitor this compound suppresses murine oral squamous cell carcinoma cell growth in vitro and in vivo via inhibiting HDAC8 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The histone-deacetylase inhibitor Trichostatin A blocks proliferation and triggers apoptotic programs in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term stimulation with histone deacetylase inhibitor trichostatin a induces epithelial-mesenchymal transition in nasopharyngeal carcinoma cells without increasing cell invasion ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
